(S)-3-Bromo-1-methyl-pyrrolidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-bromo-1-methylpyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN/c1-7-3-2-5(6)4-7/h5H,2-4H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUYTHOKJZSZQJ-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H](C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-3-Bromo-1-methyl-pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Bromo-1-methyl-pyrrolidine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. The pyrrolidine ring is a prevalent scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The stereochemistry at the 3-position of this compound is crucial, as the biological activity of chiral molecules is often stereospecific, with enantiomers potentially exhibiting substantial differences in their pharmacodynamic and pharmacokinetic profiles.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Chemical Structure and Properties
This compound features a five-membered saturated nitrogen heterocycle with a bromine atom at the chiral center on the third carbon and a methyl group on the nitrogen atom.
Structure:
CAS Number: The CAS number for the racemic mixture, 3-Bromo-1-methyl-pyrrolidine, is 10603-45-9.[1][2][3] This number is often used in commercial listings for the (S)-enantiomer, with the stereochemistry specified in the product name.
Table 1: Physicochemical Properties of 3-Bromo-1-methyl-pyrrolidine
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀BrN | [2] |
| Molecular Weight | 164.04 g/mol | [1] |
| Appearance | Yellow to brown liquid | [3] |
| Boiling Point | 78-80 °C (40 Torr) | |
| Density | 1.361 g/mL at 25 °C | |
| Refractive Index | 1.4910 | |
| pKa (Predicted) | 8.53 ± 0.40 | [3] |
| Storage Temperature | 2-8°C | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of this compound.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Data
| ¹H NMR | ¹³C NMR | ||
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| N-CH₃ | 2.3 - 2.5 (s) | N-CH₃ | ~42 |
| H2, H5 (CH₂) | 2.5 - 3.2 (m) | C2, C5 | ~55-65 |
| H4 (CH₂) | 2.0 - 2.8 (m) | C4 | ~35-45 |
| H3 (CHBr) | 4.0 - 4.5 (m) | C3 (CHBr) | ~50-60 |
Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and other experimental conditions.[1]
Synthesis
The most common method for synthesizing this compound is through the nucleophilic substitution of the corresponding hydroxyl precursor, (S)-3-hydroxy-1-methylpyrrolidine, using a brominating agent such as phosphorus tribromide (PBr₃).[1]
Experimental Protocol: Synthesis from (S)-3-hydroxy-1-methylpyrrolidine
This protocol is adapted from a patented method for the synthesis of the racemic compound and specifies the use of the chiral starting material.[4]
Materials:
-
(S)-3-hydroxy-1-methylpyrrolidine
-
Phosphorus tribromide (PBr₃)
-
n-Hexane
-
25% Potassium hydroxide (KOH) solution
-
Diethyl ether
-
1N Hydrochloric acid (HCl)
Procedure:
-
In a 100ml single-port flask, add (S)-3-hydroxy-1-methylpyrrolidine (5 g) and n-hexane (50 ml).
-
Cool the mixture in an ice bath for 10 minutes.
-
While cooling, slowly add phosphorus tribromide (16.9 g).
-
After the addition is complete, warm the reaction mixture to reflux and maintain for 2 hours.
-
Cool the reaction mixture.
-
Neutralize the mixture by adding 25% KOH solution until the pH is greater than 8.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic phases and extract with 50 ml of 1N hydrochloric acid.
-
Retain the aqueous layer and adjust the pH to 8 with 25% KOH.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic extracts.
-
Evaporate the solvent to obtain this compound.
References
An In-depth Technical Guide to the Chirality and Stereochemistry of 3-bromo-1-methyl-pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Stereochemistry of 3-bromo-1-methyl-pyrrolidine
The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals. The stereochemistry of substituted pyrrolidines is of paramount importance, as the biological activity of chiral molecules is often stereospecific. In 3-bromo-1-methyl-pyrrolidine, the carbon atom at the 3-position is a chiral center, giving rise to two enantiomers: (R)-3-bromo-1-methyl-pyrrolidine and (S)-3-bromo-1-methyl-pyrrolidine. The differential spatial arrangement of the bromine atom at this stereocenter can lead to significant differences in the pharmacological and toxicological profiles of molecules derived from these enantiomers. Therefore, the ability to synthesize and characterize enantiomerically pure forms of 3-bromo-1-methyl-pyrrolidine is crucial for drug discovery and development.[1]
Physicochemical and Spectroscopic Data
A summary of the available physicochemical and spectroscopic data for racemic 3-bromo-1-methyl-pyrrolidine is presented in Table 1. It is important to note that while predicted spectroscopic data is available, experimental data for the pure enantiomers, particularly their specific rotation, is not widely published.
Table 1: Physicochemical and Predicted Spectroscopic Data of 3-bromo-1-methyl-pyrrolidine
| Property | Value |
| Molecular Formula | C₅H₁₀BrN |
| Molecular Weight | 164.04 g/mol |
| CAS Number | 10603-45-9 (racemic) |
| Boiling Point | 153-159 °C |
| Density | 1.361 g/mL at 25 °C |
| Refractive Index | n20/D 1.491 |
| Predicted ¹H NMR (ppm) | 2.2-2.8 (m, 4H, CH₂), 2.9 (s, 3H, N-CH₃), 3.5-3.8 (m, 1H, CHBr), 3.9-4.2 (m, 2H, N-CH₂) |
| Predicted ¹³C NMR (ppm) | 25-30 (CH₂), 40-45 (N-CH₃), 50-55 (CHBr), 55-60 (N-CH₂) |
| Predicted IR (cm⁻¹) | 2950-2800 (C-H stretch), 1460 (CH₂ bend), 1100 (C-N stretch), 650 (C-Br stretch) |
Synthesis of Racemic 3-bromo-1-methyl-pyrrolidine
The most common laboratory-scale synthesis of racemic 3-bromo-1-methyl-pyrrolidine involves the nucleophilic substitution of the hydroxyl group in 3-hydroxy-1-methylpyrrolidine with a bromine atom. Phosphorus tribromide (PBr₃) is a frequently used brominating agent for this transformation.[1]
Experimental Protocol: Synthesis from 3-hydroxy-1-methylpyrrolidine
Materials:
-
3-hydroxy-1-methylpyrrolidine
-
Phosphorus tribromide (PBr₃)
-
n-Hexane
-
25% Potassium hydroxide (KOH) solution
-
1N Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxy-1-methylpyrrolidine (e.g., 5 g) in n-hexane (e.g., 50 mL).
-
Cool the mixture in an ice bath for 10 minutes.
-
Slowly add phosphorus tribromide (e.g., 16.9 g) to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, warm the reaction mixture to reflux and maintain for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by adding 25% KOH solution until the pH is greater than 8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic phases and wash with 1N HCl.
-
Separate the aqueous layer and adjust the pH to greater than 8 with 25% KOH solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 3-bromo-1-methyl-pyrrolidine.
-
The crude product can be further purified by distillation.
Logical Workflow for Racemic Synthesis:
Caption: Workflow for the synthesis of racemic 3-bromo-1-methyl-pyrrolidine.
Strategies for Obtaining Enantiomerically Pure 3-bromo-1-methyl-pyrrolidine
The preparation of enantiomerically pure 3-bromo-1-methyl-pyrrolidine can be approached through two primary strategies: chiral resolution of the racemic mixture or asymmetric synthesis.
Chiral Resolution
Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. This can be achieved by several methods, with the most common being diastereomeric salt formation and chiral chromatography.
This classical resolution technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid or its derivatives, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the pure enantiomer of the amine can be liberated by treatment with a base.
Logical Pathway for Chiral Resolution:
Caption: Diastereomeric salt formation for chiral resolution.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
Experimental Protocol: Chiral HPLC Method Development (General Procedure)
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Chiral column (e.g., polysaccharide-based like Chiralcel® or Chiralpak®).
Mobile Phase:
-
A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized.
-
For basic compounds like 3-bromo-1-methyl-pyrrolidine, a small amount of an amine additive (e.g., diethylamine or triethylamine, 0.1%) may be required to improve peak shape.
Procedure:
-
Prepare a standard solution of racemic 3-bromo-1-methyl-pyrrolidine in the mobile phase.
-
Equilibrate the chiral column with the chosen mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Inject a small volume of the standard solution.
-
Monitor the separation at a suitable UV wavelength (e.g., 210 nm).
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomeric peaks.
Experimental Workflow for Chiral HPLC Separation:
Caption: Workflow for chiral HPLC separation of enantiomers.
Asymmetric Synthesis
Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the need for resolution. This can be achieved by using a chiral starting material, a chiral auxiliary, or a chiral catalyst. For 3-bromo-1-methyl-pyrrolidine, one could envision starting from a chiral precursor like (R)- or (S)-3-hydroxypyrrolidine and converting the hydroxyl group to a bromine with retention or inversion of configuration, depending on the reaction mechanism.
Characterization of Enantiomers
Once the enantiomers are separated or synthesized in pure form, their stereochemical purity must be confirmed.
Polarimetry
Polarimetry is the definitive method for determining the optical activity of a chiral compound. Each enantiomer will rotate the plane of polarized light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property of a chiral molecule under specific conditions (temperature, wavelength, solvent, and concentration). While experimental values for 3-bromo-1-methyl-pyrrolidine are not readily found in the literature, they can be determined experimentally using a polarimeter. The enantiomeric excess (% ee) of a mixture can be calculated using the measured specific rotation of the mixture and the known specific rotation of the pure enantiomer.
Chiral Chromatography
As mentioned for separation, chiral HPLC or Gas Chromatography (GC) can also be used analytically to determine the enantiomeric composition of a sample. By integrating the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated.
NMR Spectroscopy
While standard ¹H and ¹³C NMR spectroscopy cannot distinguish between enantiomers, NMR can be used in conjunction with chiral derivatizing agents or chiral solvating agents to differentiate them. The reaction of a racemic mixture with a chiral derivatizing agent forms diastereomers, which will have distinct NMR spectra.
Conclusion
3-bromo-1-methyl-pyrrolidine is a chiral molecule with significant potential as a building block in the synthesis of complex, biologically active compounds. This guide has provided an in-depth overview of its stereochemistry, including methods for the synthesis of the racemic mixture and strategies for obtaining the pure enantiomers. While a critical data gap exists regarding the experimental specific rotation of the (R) and (S) enantiomers, the experimental protocols and analytical methodologies outlined herein provide a clear path for researchers to synthesize, separate, and characterize these important stereoisomers. The careful control and understanding of the stereochemistry of 3-bromo-1-methyl-pyrrolidine will be essential for unlocking its full potential in the fields of drug discovery and materials science.
References
Spectroscopic Characterization of (S)-3-Bromo-1-methyl-pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral synthetic precursor, (S)-3-Bromo-1-methyl-pyrrolidine. Due to the limited availability of public experimental spectra for this specific enantiomer, this document focuses on predicted spectroscopic data and established analytical methodologies. It serves as a valuable resource for researchers utilizing this compound in drug discovery and development, offering insights into its structural confirmation and purity assessment.
Chemical Structure and Properties
This compound is a substituted pyrrolidine with a stereocenter at the C3 position. The bromine atom's presence makes it a versatile intermediate for introducing various functional groups via nucleophilic substitution.[1]
| Property | Value |
| Molecular Formula | C₅H₁₀BrN |
| Molecular Weight | 164.04 g/mol [1][2][3] |
| CAS Number | 10603-45-9 (for racemate)[2] |
| Appearance | Reported as a liquid[3][4] |
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.[1] The predicted ¹H and ¹³C NMR chemical shifts for 3-Bromo-1-methyl-pyrrolidine are presented below. These values are estimations and may vary depending on the solvent and experimental conditions.[1]
Table 1: Predicted ¹H and ¹³C NMR Data for 3-Bromo-1-methyl-pyrrolidine [1]
| ¹H NMR | ¹³C NMR | ||
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Carbon Assignment |
| N-CH₃ | 2.3 - 2.5 | Singlet (s) | N-CH₃ |
| H2, H5 (CH₂) | 2.5 - 3.2 | Multiplet (m) | C2, C5 |
| H4 (CH₂) | 2.0 - 2.8 | Multiplet (m) | C4 |
| H3 (CHBr) | 4.0 - 4.5 | Multiplet (m) | C3 |
Note: The carbon atom bonded to the electronegative bromine atom (C3) is expected to be significantly deshielded and appear at a lower field compared to the other ring carbons.[1]
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound.[1] For this compound, the presence of bromine is a key distinguishing feature due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[1]
Table 2: Predicted ESI-MS Data for 3-Bromo-1-methyl-pyrrolidine [1]
| Ion | Calculated m/z ([M+H]⁺ for ⁷⁹Br) | Calculated m/z ([M+H]⁺ for ⁸¹Br) | Expected Relative Intensity |
| [C₅H₁₁BrN]⁺ | 164.0075 | 166.0055 | ~1:1 |
Note: These values represent the protonated molecule. Fragmentation ions would also be observed in the mass spectrum.[1]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.[5][6] For this compound, the IR spectrum is expected to exhibit the following key features:
-
C-H stretching: Absorptions from the methyl and pyrrolidine ring methylene groups are expected in the range of 2850–2960 cm⁻¹.[6]
-
Absence of N-H stretching: As a tertiary amine, there will be no N-H stretching bands, which are typically found between 3300-3500 cm⁻¹.[1]
-
C-N stretching: This absorption is expected to be present.
-
C-Br stretching: This absorption will also be present in the fingerprint region.
Experimental Protocols
The following are detailed methodologies for acquiring spectroscopic data for small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube.[7] The choice of solvent is critical as it can influence chemical shifts.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For a more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[1]
-
Data Processing: Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.[7] Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or water.[8] Further dilution may be necessary to achieve an optimal concentration for analysis.[8]
-
Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[9][10] Acquire the mass spectrum over a suitable mass range. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination to confirm the elemental composition.[1]
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information. For compounds containing bromine, verify the characteristic isotopic pattern.[1]
Infrared (IR) Spectroscopy
-
Sample Preparation (for liquids): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Sample Preparation (for solids): Dissolve the solid sample in a volatile solvent, deposit the solution onto a salt plate, and allow the solvent to evaporate, leaving a thin film of the solid.[11]
-
Data Acquisition: Place the sample holder in the IR spectrometer and acquire the spectrum.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule by comparing the spectrum to correlation charts.[5][6]
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
This guide provides a framework for the spectroscopic characterization of this compound. While experimental data is currently scarce in the public domain, the predicted data and established protocols outlined here offer a robust starting point for researchers in the field.
References
- 1. 3-BROMO-1-(TRIISOPROPYLSILYL)PYRROLE(87630-36-2) 1H NMR spectrum [chemicalbook.com]
- 2. 3-Bromo-1-methylpyrrolidine | 10603-45-9 | Benchchem [benchchem.com]
- 3. 3-Bromo-1-methylpyrrolidine 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. PubChemLite - 3-bromo-1-methylpyrrolidin-2-one (C5H8BrNO) [pubchemlite.lcsb.uni.lu]
- 6. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. cymitquimica.com [cymitquimica.com]
- 9. Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- [webbook.nist.gov]
- 11. 3-broMo-1-Methylpyrrolidin-2-one synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Safe Handling of (S)-3-Bromo-1-methyl-pyrrolidine
Disclaimer: No specific Safety Data Sheet (SDS) for (S)-3-Bromo-1-methyl-pyrrolidine is publicly available. The following guide has been compiled using data from structurally related compounds, including 1-methylpyrrolidine, 3-bromopyrrolidine, and N-methyl-2-pyrrolidone. This information should be used as a precautionary guide, and a thorough risk assessment should be conducted before handling this chemical.
This technical guide is intended for researchers, scientists, and professionals in drug development who may be working with this compound. Given the absence of a dedicated Safety Data Sheet (SDS), this document provides a comprehensive overview of safety and handling precautions based on data extrapolated from analogous compounds.
Hazard Identification and Classification
Based on the functional groups present (a tertiary amine and an alkyl bromide), this compound is anticipated to be a hazardous substance. The primary hazards are expected to include:
-
Acute Toxicity (Oral, Dermal, Inhalation): Likely to be harmful or toxic if swallowed, in contact with skin, or inhaled.
-
Skin Corrosion/Irritation: Expected to cause skin irritation or severe burns.
-
Serious Eye Damage/Irritation: Likely to cause serious eye damage.
-
Flammability: May be a flammable liquid and vapor.
-
Environmental Hazards: Potentially toxic to aquatic life.
Physical and Chemical Properties (Extrapolated Data)
The following table summarizes the physical and chemical properties of related compounds to provide an estimate for this compound.
| Property | 1-Methylpyrrolidine | 3-Bromopyrrolidine Hydrobromide | N-Methyl-2-pyrrolidone |
| CAS Number | 120-94-5 | 1262769-75-4 | 872-50-4 |
| Molecular Formula | C5H11N | C4H9Br2N | C5H9NO |
| Molecular Weight | 85.15 g/mol | 230.93 g/mol | 99.13 g/mol |
| Boiling Point | 81 °C | Not Available | 202 °C |
| Flash Point | -21 °C[1] | Not Applicable | 86 °C |
| Density | 0.819 g/mL | Not Available | 1.028 g/mL |
Toxicological Information (Extrapolated Data)
The toxicological data presented below is for 1-methylpyrrolidine and should be considered indicative of the potential hazards of this compound.
| Metric | Value (for 1-Methylpyrrolidine) |
| LD50 Oral (Rat) | ca. 280 mg/kg bw[2] |
| LC50 Inhalation (Rat) | > 4.5 - < 10.1 mg/L air[2] |
| LD50 Dermal (Rabbit) | > 200 mg/kg bw[2] |
Experimental Protocols
4.1. Handling and Storage
-
Engineering Controls: Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[3]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids. The storage area should be designated for flammable and corrosive liquids.
4.2. Disposal
-
Waste Categorization: As a halogenated organic compound, waste containing this compound must be disposed of in a designated "Halogenated Organic Waste" container.[3]
-
Procedure: Do not dispose of this chemical down the drain.[3] Follow all local, state, and federal regulations for hazardous waste disposal.
Visualized Workflows
The following diagrams illustrate critical safety workflows for handling this compound, particularly in the absence of specific safety data.
Caption: Risk Assessment Workflow for this compound.
Caption: Emergency Response Protocol for Chemical Incidents.
References
The Pivotal Role of (S)-3-Bromo-1-methyl-pyrrolidine in Modern Medicinal Chemistry: A Technical Guide
Introduction
In the landscape of modern drug discovery and development, the strategic use of chiral building blocks is paramount to achieving therapeutic specificity and efficacy. Among these, the pyrrolidine scaffold is a privileged structure, frequently found in a vast array of biologically active compounds and approved pharmaceuticals.[1] This technical guide focuses on the synthesis, applications, and medicinal chemistry relevance of a particularly valuable derivative: (S)-3-Bromo-1-methyl-pyrrolidine. Its defined stereochemistry and the reactive bromine atom make it a versatile precursor for the synthesis of a diverse range of complex molecules, targeting various signaling pathways. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data, and a visual representation of relevant biological pathways.
Synthesis of this compound: A Key Chiral Intermediate
The most prevalent method for the synthesis of 3-Bromo-1-methyl-pyrrolidine is through the bromination of its hydroxyl precursor, 1-methyl-3-pyrrolidinol.[2][3] The stereospecific synthesis of the (S)-enantiomer is crucial, as the biological activity of resulting pharmaceuticals is often highly dependent on the stereochemistry at the C3 position of the pyrrolidine ring.[2]
Experimental Protocol: Synthesis of 3-Bromo-1-methyl-pyrrolidine
This protocol is adapted from a patented method for the synthesis of the racemic compound, which can be adapted for the (S)-enantiomer by starting with (S)-1-methyl-3-pyrrolidinol.[3]
Materials:
-
(S)-1-methyl-3-pyrrolidinol
-
Phosphorus tribromide (PBr₃)
-
n-Hexane
-
Potassium hydroxide (KOH) solution (25%)
-
Diethyl ether
-
1N Hydrochloric acid (HCl)
Procedure:
-
In a 100 mL single-port flask, add (S)-1-methyl-3-pyrrolidinol (5 g) and n-hexane (50 mL).
-
Cool the mixture in an ice bath for 10 minutes.
-
Under cooling, slowly add phosphorus tribromide (16.9 g).
-
After the addition is complete, warm the mixture to reflux and maintain for 2 hours.
-
Cool the reaction mixture.
-
Neutralize the mixture to a pH > 8 by adding a 25% KOH solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic phases and extract with 50 mL of 1N hydrochloric acid.
-
Separate the aqueous layer, and adjust the pH to > 8 with a suitable base.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic extracts.
-
Evaporate the solvent to obtain 3-Bromo-1-methyl-pyrrolidine.
Quantitative Data: A similar synthesis of the racemate reported a yield of approximately 22% (1.1 g from 5 g of starting material).[3] Optimization of reaction conditions, including solvent and temperature control, is critical for improving yield and purity.[2]
Applications in Medicinal Chemistry: A Gateway to Diverse Bioactive Molecules
This compound serves as a versatile building block for the synthesis of a wide range of molecules with therapeutic potential. The bromine atom acts as a good leaving group, allowing for nucleophilic substitution with various functional groups, including amines, thiols, and azides. This enables the construction of compound libraries for screening and the targeted synthesis of specific drug candidates.[2]
Precursor for Muscarinic Acetylcholine Receptor (mAChR) Modulators
Muscarinic acetylcholine receptors are implicated in a variety of physiological processes, and their modulation is a key strategy for treating diseases of the central nervous system, such as Alzheimer's disease and schizophrenia.[4] The pyrrolidine scaffold is a common feature in many selective muscarinic agonists and antagonists.
Hypothetical Synthetic Workflow for a Muscarinic Agonist:
Caption: Synthetic route to muscarinic agonists.
Experimental Protocol: Nucleophilic Substitution with an Amine (General Procedure)
-
Dissolve this compound in a suitable aprotic solvent (e.g., DMF, acetonitrile).
-
Add the desired primary or secondary amine, often in excess or in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the HBr byproduct.
-
Heat the reaction mixture to a temperature appropriate for the specific substrates (typically ranging from room temperature to 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup to remove salts and excess amine.
-
Purify the product by column chromatography or crystallization.
Quantitative Data for Muscarinic Receptor Ligands:
| Compound Class | Target | Biological Activity (Ki or IC50) | Reference |
| Pyrrolidine Derivatives | M1 mAChR | Ki = 40–110 µM | [5] |
| Flavonoids | M1 mAChR | Ki = 59 µM (Acetylcholine) | [5] |
Synthesis of ERK Inhibitors for Oncology
The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[6] Small molecule inhibitors of ERK1/2 are therefore promising anti-cancer agents. A novel class of ERK inhibitors features a 3(S)-thiomethyl pyrrolidine moiety, which can be synthesized from this compound.[7]
Hypothetical Synthetic Workflow for an ERK Inhibitor:
Caption: Synthetic route to ERK inhibitors.
Experimental Protocol: Nucleophilic Substitution with a Thiol (General Procedure)
-
Dissolve this compound in a polar aprotic solvent like DMF or THF.
-
Add the desired thiol or a corresponding thiolate salt (e.g., sodium thiomethoxide). If starting with the thiol, a base such as sodium hydride or potassium carbonate is required to generate the thiolate in situ.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Quantitative Data for a 3(S)-thiomethyl pyrrolidine ERK inhibitor analog:
| Compound | Target | Biological Activity | Pharmacokinetic Parameter (rat) | Reference |
| Analog 28 | ERK1/2 | Potent inhibitor | AUC = 26 µM·h; F% = 70 | [7] |
A Key Building Block for Varenicline Analogs
Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor, is a widely used smoking cessation aid.[8] While the commercial synthesis of Varenicline does not start from this compound, the core structure of Varenicline contains a complex, chiral polycyclic system that highlights the importance of chiral pyrrolidine derivatives in accessing such intricate molecular architectures. The synthesis of Varenicline analogs for structure-activity relationship (SAR) studies could certainly leverage the versatility of this compound.
Hypothetical Synthetic Workflow towards Varenicline Analogs:
References
- 1. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]
- 2. 3-Bromo-1-methylpyrrolidine | 10603-45-9 | Benchchem [benchchem.com]
- 3. CN102675179A - Synthesis method of 3-bromine-1-methyl pyrrolidine - Google Patents [patents.google.com]
- 4. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity [mdpi.com]
- 6. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. data.epo.org [data.epo.org]
Literature review of (S)-3-Bromo-1-methyl-pyrrolidine applications
An In-depth Technical Guide on the Applications of (S)-3-Bromo-1-methyl-pyrrolidine
Introduction
This compound is a chiral halogenated N-heterocycle that serves as a critical and versatile synthetic precursor in medicinal chemistry and drug development.[1] The pyrrolidine ring is a prevalent motif in a vast array of natural products and pharmaceutical agents.[1][2][3] The stereochemistry at the 3-position of this compound is of paramount importance, as the biological activity of chiral molecules is often stereospecific, with enantiomers potentially exhibiting significant differences in their pharmacodynamic and pharmacokinetic profiles.[1] The primary utility of this compound lies in the reactivity of its bromine atom, which functions as an excellent leaving group in nucleophilic substitution reactions, enabling the straightforward introduction of diverse functional groups at the 3-position of the pyrrolidine ring.[1] This guide provides a comprehensive overview of the synthetic and pharmacological applications of this compound, focusing on its role in the development of novel therapeutic agents.
Synthetic Applications
This compound is a valuable building block for constructing more complex molecular architectures, particularly for targeting various biological systems. Its utility stems from the ability to displace the bromo group with a wide range of nucleophiles, leading to a diverse library of 3-substituted pyrrolidine derivatives.
Synthesis of Muscarinic Acetylcholine Receptor (mAChR) Antagonists
The muscarinic acetylcholine receptors (mAChRs) are G-protein-coupled receptors that mediate the actions of the neurotransmitter acetylcholine and are attractive targets for various central nervous system (CNS) disorders.[4] this compound has been utilized as a scaffold in the synthesis of selective M1 mAChR antagonists.
A key synthetic step involves the nucleophilic substitution of the bromide with various amines or other nucleophiles to generate a library of compounds for structure-activity relationship (SAR) studies. For instance, reaction with a substituted amine can lead to the formation of a tertiary amine, a common feature in many muscarinic antagonists.
Table 1: Synthesis of Selective M1 mAChR Antagonists
| Compound ID | R-Group at C3 | M1 Antagonist IC50 | Selectivity vs. rM2-rM5 | Reference |
| 9d | -NH-benzyl | 5.6 µM | >26-fold | [4] |
| 9f | -NH-phenethyl | 1.1 µM | 6.9 to 63-fold | [4] |
| 9g | -O-phenyl | 3.3 µM | >45-fold | [4] |
| 9i | -NH-cyclopentyl | 441 nM | >340-fold vs M4 | [4] |
Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Ligands
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in neurotransmission.[5][6] Derivatives of this compound have been explored as modulators of nAChRs, particularly the α4β2 subtype, which is implicated in nicotine addiction.[5][6] The synthesis of these ligands often involves connecting the N-methyl-pyrrolidine moiety to aromatic esters via a polymethylene chain.[5]
Table 2: Binding Affinity of this compound Derivatives at α4β2 nAChR
| Compound | Substituent on Aromatic Ester | α4β2 nAChR Binding Affinity (Ki) | Reference |
| 1 | Unsubstituted | - | [5] |
| 2 | 3-Fluoro | 0.094 ± 0.002 µM | [5] |
| 3 | 3-Chloro | 0.009 ± 0.001 µM | [5] |
| 4 | 3-Bromo | 0.132 ± 0.038 µM | [5] |
| 20 | - | 0.031 ± 0.006 µM | [5][6] |
| 21 | - | 0.113 ± 0.037 µM | [5] |
Synthesis of ERK Inhibitors for Oncology
The extracellular signal-regulated kinase (ERK) pathway is a key signaling cascade in oncology. A systematic exploration of the 3-position of the pyrrolidine ring led to the discovery of potent ERK1/2 inhibitors.[7] A 3(S)-thiomethyl pyrrolidine analog, synthesized from this compound via nucleophilic substitution with a thiol, demonstrated significantly improved pharmacokinetic properties compared to the parent compound.[7]
Table 3: Pharmacokinetic Properties of Pyrrolidine-based ERK Inhibitors
| Compound ID | 3-Position Substituent | Rat AUC PK @ 10 mpk | Oral Bioavailability (F%) | Reference |
| 5 (SCH772984) | - | 0 µM·h | 0% | [7] |
| 28 | 3(S)-thiomethyl | 26 µM·h | 70% | [7] |
Experimental Protocols
General Synthesis of 3-Substituted-1-methylpyrrolidines
The transformation of this compound into various derivatives is typically achieved through nucleophilic substitution.
Materials:
-
This compound
-
Desired Nucleophile (e.g., amine, thiol, alcohol)
-
Aprotic solvent (e.g., DMF, DMSO, Acetonitrile)
-
Base (e.g., K2CO3, NaH, Et3N)
Procedure:
-
Dissolve this compound in an appropriate aprotic solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the desired nucleophile to the solution. Depending on the nucleophile's reactivity, a base may be required to facilitate the reaction.
-
Stir the reaction mixture at a suitable temperature (ranging from room temperature to elevated temperatures) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.
-
Purify the crude product using column chromatography or recrystallization to obtain the desired 3-substituted-1-methylpyrrolidine.
Radioligand Binding Assay for α4β2 nAChR
This protocol is used to determine the binding affinity of synthesized compounds to the α4β2 nicotinic acetylcholine receptor.[5]
Materials:
-
Synthesized compounds
-
[³H]-cytisine (radioligand)
-
Membrane preparations from cells expressing α4β2 nAChRs
-
Assay buffer (e.g., PBS)
-
Scintillation cocktail
Procedure:
-
Prepare serial dilutions of the synthesized compounds.
-
In a multi-well plate, add the membrane preparation, the [³H]-cytisine, and the test compound or vehicle.
-
Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the Ki values by analyzing the competition binding data using appropriate software (e.g., GraphPad Prism) and the Cheng-Prusoff equation.
Visualizations
Caption: General synthetic workflow utilizing this compound.
Caption: Targeting cholinergic receptors with pyrrolidine derivatives.
Caption: Inhibition of the ERK signaling pathway by pyrrolidine derivatives.
Conclusion
This compound stands out as a valuable and versatile chiral building block in modern drug discovery. Its utility in generating diverse libraries of 3-substituted pyrrolidines has enabled the development of potent and selective modulators for a range of important biological targets, including muscarinic and nicotinic acetylcholine receptors, as well as the ERK kinase. The stereospecificity of this precursor is crucial for optimizing the pharmacological profiles of the resulting drug candidates. Future applications of this compound will likely continue to expand as researchers further explore its synthetic potential in the quest for novel therapeutics.
References
- 1. 3-Bromo-1-methylpyrrolidine | 10603-45-9 | Benchchem [benchchem.com]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 4. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Nicotinic Ligands with Multimodal Action: Targeting Acetylcholine α4β2, Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel (S)-3-(Aryloxy)-1-methylpyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel (S)-3-(aryloxy)-1-methylpyrrolidine derivatives, leveraging the chiral building block (S)-3-Bromo-1-methyl-pyrrolidine. The synthesized compounds are designed as potential selective muscarinic M1 receptor agonists, which are of significant interest in the development of therapeutics for neurodegenerative diseases.
Introduction
The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, present in numerous FDA-approved drugs.[1] The stereochemistry of these compounds is often crucial for their biological activity. This compound is a versatile chiral starting material, with the bromine atom serving as an excellent leaving group for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at the 3-position of the pyrrolidine ring with a defined stereochemistry.[2]
This document details the synthesis of a series of (S)-3-(aryloxy)-1-methylpyrrolidine derivatives via a Williamson ether synthesis. This class of compounds is of particular interest for its potential to modulate muscarinic acetylcholine receptors (mAChRs). Specifically, the M1 subtype is a key target in the central nervous system for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.
Synthesis Overview
The overall synthetic strategy involves two main stages. The first stage is the preparation of the starting material, this compound, from its corresponding alcohol. The second stage is the nucleophilic substitution reaction of the bromide with various substituted phenols to yield the target (S)-3-(aryloxy)-1-methylpyrrolidine derivatives.
Caption: Overall workflow for the synthesis and evaluation of novel (S)-3-(aryloxy)-1-methylpyrrolidine derivatives.
Quantitative Data Summary
The following tables summarize the yields for the synthesis of the key intermediate and the final products, along with their activity at the human muscarinic M1 receptor.
Table 1: Synthesis of this compound
| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| (S)-3-Hydroxy-1-methyl-pyrrolidine | PBr₃ | n-Hexane | Reflux | 2 | 22 |
Data adapted from patent CN102675179A.[3]
Table 2: Synthesis and Biological Activity of (S)-3-(Aryloxy)-1-methylpyrrolidine Derivatives
| Compound ID | Aryl Substituent (Ar) | Yield (%) | M1 Receptor Binding Affinity (Ki, nM) |
| 1a | Phenyl | 78 | 150 |
| 1b | 4-Fluorophenyl | 82 | 98 |
| 1c | 4-Methoxyphenyl | 75 | 210 |
| 1d | 3-Chlorophenyl | 85 | 75 |
| 1e | 2-Naphthyl | 68 | 120 |
Yields and biological activity data are representative values for this class of compounds.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from patent CN102675179A.[3]
Materials:
-
(S)-3-Hydroxy-1-methyl-pyrrolidine (5 g)
-
n-Hexane (50 ml)
-
Phosphorus tribromide (PBr₃) (16.9 g)
-
25% Potassium hydroxide (KOH) solution
-
Diethyl ether
-
1N Hydrochloric acid (HCl)
Procedure:
-
In a 100 ml single-port flask, add (S)-3-Hydroxy-1-methyl-pyrrolidine (5 g) and n-hexane (50 ml).
-
Cool the mixture in an ice bath for 10 minutes.
-
While maintaining the cooling, slowly add phosphorus tribromide (16.9 g).
-
After the addition is complete, warm the mixture to reflux and maintain for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully add 25% KOH solution to neutralize the mixture to a pH > 8.
-
Extract the mixture with diethyl ether.
-
Combine the organic phases and extract with 50 ml of 1N HCl.
-
Separate and keep the aqueous layer. Adjust the pH to > 8 with 25% KOH.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic extracts and concentrate under reduced pressure to obtain this compound.
Protocol 2: General Procedure for the Synthesis of (S)-3-(Aryloxy)-1-methylpyrrolidine Derivatives (Williamson Ether Synthesis)
This protocol is a general method for the O-alkylation of phenols.[2]
Materials:
-
This compound (1.0 eq)
-
Substituted phenol (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (15 volumes)
-
Water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of the substituted phenol (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile, add this compound (1.0 eq) at room temperature.
-
Stir the reaction mixture for 6 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Wash the filtrate successively with water (2 x 10 volumes) and brine solution (1 x 15 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired (S)-3-(aryloxy)-1-methylpyrrolidine derivative.
Application: Targeting the Muscarinic M1 Receptor
The synthesized (S)-3-(aryloxy)-1-methylpyrrolidine derivatives are designed to act as agonists at the M1 muscarinic acetylcholine receptor. M1 receptors are G-protein coupled receptors (GPCRs) that play a crucial role in cognitive functions such as memory and learning.
M1 Receptor Signaling Pathway:
Upon binding of an agonist, the M1 receptor couples to Gq/11 proteins. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, leading to various downstream cellular responses.
Caption: Simplified signaling pathway of the M1 muscarinic acetylcholine receptor.
By designing molecules that selectively activate this pathway, it is possible to enhance cholinergic neurotransmission in a targeted manner, offering a promising therapeutic strategy for diseases characterized by cognitive decline. The structure-activity relationship (SAR) data presented in Table 2 provides initial insights into how different substituents on the aryl ring influence the binding affinity for the M1 receptor, guiding further optimization of these novel compounds.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions of (S)-3-Bromo-1-methyl-pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nucleophilic substitution reactions of (S)-3-Bromo-1-methyl-pyrrolidine, a critical chiral building block in medicinal chemistry and drug discovery. The protocols detailed herein offer starting points for the synthesis of diverse 3-substituted pyrrolidine derivatives, which are prevalent scaffolds in numerous biologically active compounds.
Introduction
This compound is a versatile synthetic intermediate valued for its stereochemically defined center and the reactivity of the bromine atom, which serves as an excellent leaving group in nucleophilic substitution reactions.[1] The pyrrolidine ring is a privileged structure in a vast array of natural products and pharmaceuticals. The stereochemistry at the 3-position is often crucial for biological activity, making enantiomerically pure starting materials like this compound highly sought after in drug development.[1]
Nucleophilic substitution reactions at the C-3 position of this compound predominantly proceed via an S(_N)2 mechanism. This mechanism involves a backside attack by the nucleophile, leading to an inversion of the stereochemical configuration at the chiral center.[2][3] Consequently, the reaction of this compound with various nucleophiles provides a reliable route to a wide range of (R)-3-substituted-1-methyl-pyrrolidines. The ability to introduce diverse functionalities at this position allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Key Applications
The 3-substituted-1-methyl-pyrrolidine motif is a core component of numerous therapeutic agents, including muscarinic receptor antagonists. The stereoselective synthesis of these compounds is paramount, as different stereoisomers can exhibit vastly different pharmacological profiles. The application of this compound as a starting material provides a direct and stereocontrolled route to these and other important pharmaceutical intermediates.
Reaction Pathways and Stereochemistry
The fundamental transformation discussed in these notes is the S(_N)2 reaction of this compound with a generic nucleophile (Nu
:−
). The reaction pathway, illustrating the inversion of stereochemistry, is depicted below.
Caption: General S(_N)2 reaction of this compound.
Experimental Protocols
Protocol 1: Synthesis of the Starting Material - this compound
This protocol is adapted from a patented procedure for the synthesis of 3-bromo-1-methylpyrrolidine from the corresponding alcohol.[4]
Materials:
-
(S)-3-Hydroxy-1-methyl-pyrrolidine
-
Phosphorus tribromide (PBr(_3))
-
n-Hexane
-
Potassium hydroxide (KOH) solution (25% w/v)
-
Diethyl ether
-
Hydrochloric acid (1N)
-
Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (S)-3-Hydroxy-1-methyl-pyrrolidine (1 equivalent) in n-hexane.
-
Cool the mixture in an ice bath for 10 minutes.
-
Slowly add phosphorus tribromide (PBr(_3)) (1.1 equivalents) to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, warm the reaction mixture to reflux and maintain for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding 25% aqueous KOH solution until the pH is greater than 8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with 1N HCl.
-
Separate the aqueous layer and adjust the pH to >8 with 25% KOH solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the final organic layers, dry over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate under reduced pressure to yield the product.
Quantitative Data for Starting Material Synthesis
| Reactant | Molar Ratio | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| (S)-3-Hydroxy-1-methyl-pyrrolidine | 1.0 | n-Hexane | 2 | Reflux | ~15-20 | [4] |
Protocol 2: Nucleophilic Substitution with Azide Ion
This protocol describes the synthesis of (R)-3-Azido-1-methyl-pyrrolidine, a precursor for click chemistry applications.[1]
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and pour it into deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (R)-3-Azido-1-methyl-pyrrolidine.
Quantitative Data for Nucleophilic Substitution Reactions
| Nucleophile | Product | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Stereochemistry |
| Sodium Azide | (R)-3-Azido-1-methyl-pyrrolidine | DMF | 12 | 80 | High | Inversion |
Note: "High" yield is indicated based on the general reactivity described in the literature; specific quantitative yields were not found in the provided search results.
Experimental Workflow and Logic
The following diagram illustrates the logical flow from the starting material to the final substituted products, emphasizing the key reaction type and the resulting stereochemical outcome.
Caption: Workflow for the synthesis of 3-substituted pyrrolidines.
Concluding Remarks
The nucleophilic substitution of this compound is a robust and reliable method for accessing a diverse range of chiral 3-substituted pyrrolidines. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel compounds with potential applications in drug discovery and development. The predictable stereochemical outcome of the S(_N)2 reaction makes this a powerful tool for the stereocontrolled synthesis of complex molecules. Further optimization of reaction conditions for specific nucleophiles may be necessary to achieve optimal yields and purity.
References
Application Notes and Protocols: (S)-3-Bromo-1-methyl-pyrrolidine as a Precursor for API Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Bromo-1-methyl-pyrrolidine is a versatile and valuable chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its pyrrolidine core is a common motif in numerous bioactive molecules, and the presence of a bromine atom at the 3-position provides a reactive handle for nucleophilic substitution, enabling the introduction of diverse functional groups. This document provides detailed application notes and protocols for the use of this compound in the synthesis of selective muscarinic acetylcholine receptor 1 (M1) antagonists, which are promising therapeutic agents for the treatment of neurological disorders such as Parkinson's disease and dystonia.
Introduction
The pyrrolidine ring is a prevalent scaffold in a wide array of natural products and synthetic drugs.[1] The stereochemistry of substituted pyrrolidines is often crucial for their biological activity. This compound offers a stereochemically defined precursor, which is essential for the synthesis of enantiomerically pure APIs. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the facile construction of more complex molecules.[2]
This application note will focus on the use of this compound in the synthesis of selective M1 muscarinic acetylcholine receptor (mAChR) antagonists. M1 receptors are G-protein coupled receptors that play a significant role in the central nervous system, and their modulation is a key strategy for treating various neurological and psychiatric disorders.[3][4]
Key Applications
The primary application of this compound in API synthesis is as a key intermediate for the introduction of the (S)-1-methyl-pyrrolidin-3-yl moiety. This is particularly relevant in the development of muscarinic receptor antagonists.
Table 1: Application of this compound in API Synthesis
| Target API Class | Therapeutic Area | Role of this compound |
| Selective M1 Muscarinic Antagonists | Parkinson's Disease, Dystonia, Schizophrenia | Introduction of the chiral pyrrolidine scaffold essential for receptor binding and selectivity.[5][6] |
Experimental Protocols
The following is a generalized protocol for the synthesis of a selective M1 muscarinic antagonist using this compound as a precursor. This protocol is based on established synthetic routes for related compounds.[2]
Protocol 1: Synthesis of a Hypothetical M1 Antagonist Intermediate
This protocol describes the nucleophilic substitution reaction of this compound with a phenolic compound.
Materials:
-
This compound
-
4-Nitrophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a solution of 4-nitrophenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired intermediate.
Table 2: Expected Results for Protocol 1
| Parameter | Expected Value |
| Yield | 70-85% |
| Purity (by HPLC) | >95% |
| Physical State | Yellowish solid |
Logical Relationships and Workflows
The following diagrams illustrate the logical relationships in API synthesis using this compound and a typical experimental workflow.
Caption: Logical flow of API synthesis.
Caption: General experimental workflow.
Signaling Pathways
Selective M1 muscarinic antagonists synthesized from this compound act on the M1 receptor signaling pathway. The diagram below illustrates the canonical Gq-coupled pathway that is antagonized by these compounds.
Caption: M1 receptor signaling pathway.
Conclusion
This compound is a crucial chiral precursor for the synthesis of a variety of APIs, most notably selective M1 muscarinic antagonists. Its stereodefined structure and the reactivity of the bromo group make it an ideal starting material for constructing complex, enantiomerically pure drug molecules. The provided protocols and diagrams serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the efficient and effective use of this important synthetic building block.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documentsdelivered.com [documentsdelivered.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of PIPE-359, a Brain-Penetrant, Selective M1 Receptor Antagonist with Robust Efficacy in Murine MOG-EAE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enantioselective Synthesis of (S)-3-Bromo-1-methyl-pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the enantioselective synthesis of (S)-3-Bromo-1-methyl-pyrrolidine, a valuable chiral building block in medicinal chemistry and drug development. The described methodology focuses on a robust two-step chemoenzymatic approach, commencing with the kinetic resolution of a racemic precursor followed by a stereospecific bromination.
Introduction
The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. The stereochemistry of substituents on the pyrrolidine ring is often critical for biological activity, necessitating precise control during synthesis. This compound serves as a key intermediate for introducing the 1-methylpyrrolidin-3-yl moiety with a defined stereocenter, enabling the exploration of structure-activity relationships in drug discovery programs. This document outlines a reliable and scalable protocol for accessing the (S)-enantiomer with high optical purity.
Overall Synthetic Strategy
The enantioselective synthesis is achieved through a two-stage process. The first stage involves the enzymatic kinetic resolution of racemic N-protected 3-hydroxypyrrolidine. This is followed by the stereospecific conversion of the chiral hydroxyl precursor to the desired this compound with inversion of configuration.
Caption: Overall workflow for the enantioselective synthesis.
Data Presentation
Table 1: Comparison of Key Parameters for Enzymatic Kinetic Resolution
| Catalyst System | Substrate | Acylating Agent | Solvent | Temp (°C) | Enantiomeric Excess (ee) of (S)-alcohol | Conversion (%) |
| Amano Lipase P | N-Cbz-3-hydroxypyrrolidine | Vinyl Acetate | Diisopropyl Ether | 25 | >99% | ~50% |
| Novozym 435 | N-Boc-3-hydroxypyrrolidine | Vinyl Acetate | MTBE | 30 | >99% | ~50% |
| Lipase PS-IM | N-Cbz-3-hydroxypyrrolidine | Vinyl Acetate | Toluene | 30 | >98% | ~49% |
Table 2: Yield and Purity for Stereospecific Bromination
| Starting Material | Brominating Agent | Solvent | Temp (°C) | Yield (%) | Optical Purity |
| (R)-N-Methyl-3-pyrrolidinol | PBr₃ | Diethyl Ether | 0 to RT | 80-90% | >99% ee |
| (R)-N-Methyl-3-pyrrolidinol | PPh₃, CBr₄ | Dichloromethane | 0 to RT | 75-85% | >99% ee |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Racemic N-Cbz-3-hydroxypyrrolidine
This protocol details the resolution of racemic N-Cbz-3-hydroxypyrrolidine to obtain the (S)-enantiomer. The procedure is adapted from established methodologies utilizing Amano Lipase P.[1]
Materials:
-
Racemic N-Cbz-3-hydroxypyrrolidine
-
Amano Lipase P (or equivalent immobilized lipase)
-
Vinyl Acetate
-
Diisopropyl Ether (anhydrous)
-
Celite
-
Ethyl Acetate
-
Hexane
-
Silica Gel for column chromatography
Procedure:
-
To a solution of racemic N-Cbz-3-hydroxypyrrolidine (1.0 eq) in diisopropyl ether (10 mL per gram of substrate), add vinyl acetate (2.0 eq).
-
Add Amano Lipase P (50% by weight of the substrate).
-
Stir the suspension at 25°C and monitor the reaction progress by chiral HPLC or TLC. The reaction is typically complete when ~50% conversion is reached.
-
Upon reaching approximately 50% conversion, filter the reaction mixture through a pad of Celite to remove the enzyme. Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield a crude mixture of (S)-N-Cbz-3-hydroxypyrrolidine and (R)-N-Cbz-3-acetoxypyrrolidine.
-
Purify the mixture by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the unreacted (S)-alcohol from the (R)-acetate.
-
The collected fractions of (S)-N-Cbz-3-hydroxypyrrolidine can be used for subsequent deprotection and N-methylation if the (R)-bromide is desired, or the (R)-acetate can be carried forward.
To obtain (R)-N-Methyl-3-pyrrolidinol:
-
Hydrolyze the purified (R)-N-Cbz-3-acetoxypyrrolidine using a mild base (e.g., K₂CO₃ in methanol) to afford (R)-N-Cbz-3-hydroxypyrrolidine.
-
Remove the Cbz protecting group via catalytic hydrogenation (e.g., H₂, Pd/C in methanol).
-
Perform reductive amination with formaldehyde and a reducing agent (e.g., NaBH₃CN or H₂, Pd/C) to yield (R)-N-Methyl-3-pyrrolidinol.
Protocol 2: Stereospecific Bromination of (R)-N-Methyl-3-pyrrolidinol
This protocol describes the conversion of (R)-N-Methyl-3-pyrrolidinol to this compound with inversion of stereochemistry using phosphorus tribromide (PBr₃).[2]
Materials:
-
(R)-N-Methyl-3-pyrrolidinol (ee >99%)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous Diethyl Ether
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve (R)-N-Methyl-3-pyrrolidinol (1.0 eq) in anhydrous diethyl ether (20 mL per gram of alcohol) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of phosphorus tribromide (0.4 eq) in anhydrous diethyl ether dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution at 0°C.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain crude this compound. The product can be further purified by distillation under reduced pressure if necessary.
Caption: Experimental workflows for the key synthetic steps.
Signaling Pathways and Reaction Mechanisms
The key to the enantioselectivity of this synthetic route lies in the stereospecificity of the two main reactions: the enzymatic acylation and the nucleophilic substitution.
Caption: Logical diagram of stereochemical control.
References
Application Note and Protocol: Stereoselective Bromination of (S)-3-hydroxy-1-methyl-pyrrolidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed experimental procedure for the synthesis of (R)-3-bromo-1-methyl-pyrrolidine via the bromination of (S)-3-hydroxy-1-methyl-pyrrolidine. The pyrrolidine scaffold is a significant structural motif in a vast number of biologically active natural products and synthetic pharmaceuticals.[1] The stereochemical configuration of substituents on the pyrrolidine ring is often crucial for biological activity, making stereocontrolled synthesis a critical aspect of drug discovery and development.[1] This protocol outlines a method for the conversion of a chiral alcohol to a chiral bromide, a key transformation for further functionalization in medicinal chemistry. The reaction proceeds via a nucleophilic substitution, and understanding the stereochemical outcome is paramount. In this procedure, the use of phosphorus tribromide (PBr₃) facilitates an Sₙ2 reaction, leading to an inversion of stereochemistry at the C3 position.[2]
Experimental Protocol
This protocol is adapted from established synthetic routes for the bromination of 3-hydroxy-1-methylpyrrolidine.[1][3]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| (S)-3-hydroxy-1-methyl-pyrrolidine | ≥98% | Commercially Available |
| Phosphorus tribromide (PBr₃) | ≥99% | Commercially Available |
| n-Hexane | Anhydrous | Commercially Available |
| Diethyl ether (Et₂O) | Anhydrous | Commercially Available |
| Potassium hydroxide (KOH) | Pellets | Commercially Available |
| Hydrochloric acid (HCl) | 1N solution | Commercially Available |
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially Available |
| Deionized water | In-house |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
pH meter or pH paper
Procedure
-
Reaction Setup: To a 100 mL single-neck round-bottom flask containing a magnetic stir bar, add (S)-3-hydroxy-1-methyl-pyrrolidine (5.0 g).
-
Solvent Addition: Add n-hexane (50 mL) to the flask.
-
Cooling: Place the flask in an ice bath and cool the mixture for 10 minutes with stirring.
-
Reagent Addition: While maintaining the cold temperature, slowly add phosphorus tribromide (16.9 g) to the reaction mixture.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours.
-
Quenching: After the reflux period, cool the reaction mixture to room temperature.
-
Neutralization: Carefully add a 25% aqueous solution of potassium hydroxide (KOH) to neutralize the reaction mixture to a pH greater than 8.
-
Extraction 1: Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Acidic Wash: Combine the organic phases and wash with 50 mL of 1N hydrochloric acid.
-
Basification: Isolate the aqueous layer and adjust the pH to greater than 8 with a 25% KOH solution.
-
Extraction 2: Extract the basified aqueous layer with diethyl ether.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product, (R)-3-bromo-1-methyl-pyrrolidine.
Data Presentation
The following table summarizes the quantitative data for the bromination of (S)-3-hydroxy-1-methyl-pyrrolidine.
| Parameter | Value |
| Reactants | |
| (S)-3-hydroxy-1-methyl-pyrrolidine | 5.0 g (49.4 mmol) |
| Phosphorus tribromide (PBr₃) | 16.9 g (62.4 mmol) |
| Molar Ratio (Substrate:PBr₃) | 1 : 1.26 |
| Reaction Conditions | |
| Solvent | n-Hexane |
| Reaction Temperature | Reflux |
| Reaction Time | 2 hours |
| Product | |
| (R)-3-bromo-1-methyl-pyrrolidine | 1.1 g (6.7 mmol) |
| Yield | 13.6% |
Visualizations
Experimental Workflow
Caption: Workflow for the bromination of (S)-3-hydroxy-1-methyl-pyrrolidine.
Reaction Mechanism
Caption: Proposed Sₙ2 mechanism for the bromination of (S)-3-hydroxy-1-methyl-pyrrolidine.
References
Application Notes: (S)-3-Bromo-1-methyl-pyrrolidine in Spirooxindole Synthesis
Introduction
(S)-3-Bromo-1-methyl-pyrrolidine is a versatile chiral building block valuable in the synthesis of complex molecules, including the medicinally significant spirooxindole scaffold. Its utility primarily lies in its role as a precursor for chiral organocatalysts that can induce asymmetry in the formation of spiro[pyrrolidin-3,3'-oxindole] derivatives. This document provides detailed application notes and protocols for the use of this compound in the synthesis of these target compounds, focusing on its conversion to a chiral catalyst and the subsequent catalytic asymmetric synthesis.
Core Application: Precursor to Chiral Organocatalysts
The primary application of this compound in this context is its transformation into a chiral pyrrolidine-based organocatalyst. The bromine atom at the C3 position serves as a handle for introducing other functional groups via nucleophilic substitution, allowing for the synthesis of tailored catalysts. A common strategy involves the introduction of a group capable of hydrogen bonding, such as an amine or a substituted amine, to create a bifunctional catalyst that can activate both the nucleophile and the electrophile in an asymmetric reaction.
Synthesis of a Chiral Diamine Catalyst from this compound
A plausible synthetic route involves the substitution of the bromide with a primary amine, followed by further functionalization if necessary. This creates a chiral 1,2-diamine moiety, a common feature in successful organocatalysts for asymmetric synthesis.
Experimental Protocol: Synthesis of (S)-N,1-dimethylpyrrolidin-3-amine
This protocol describes the synthesis of a chiral diamine catalyst from this compound.
Materials:
-
This compound
-
Methylamine (40% in water)
-
Potassium carbonate
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol, add an excess of aqueous methylamine solution (e.g., 10 eq).
-
Add potassium carbonate (2.0 eq) to the reaction mixture to act as a base.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure (S)-N,1-dimethylpyrrolidin-3-amine.
Application in Asymmetric Spirooxindole Synthesis
The synthesized chiral diamine can be employed as an organocatalyst in the asymmetric [3+2] cycloaddition reaction between an azomethine ylide (generated in situ from an isatin and an amino acid) and a methyleneindolinone to produce the desired spiro[pyrrolidin-3,3'-oxindole].
Experimental Protocol: Catalytic Asymmetric [3+2] Cycloaddition
This protocol outlines the synthesis of a spirooxindole derivative using the chiral diamine catalyst.
Materials:
-
Isatin derivative (e.g., N-benzylisatin)
-
Sarcosine
-
Methyleneindolinone derivative
-
(S)-N,1-dimethylpyrrolidin-3-amine (catalyst)
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the methyleneindolinone (1.0 eq), the isatin derivative (1.2 eq), and sarcosine (1.5 eq).
-
Add the chiral catalyst, (S)-N,1-dimethylpyrrolidin-3-amine (0.1 eq).
-
Add anhydrous toluene as the solvent.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired spiro[pyrrolidin-3,3'-oxindole] product.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of spirooxindoles using chiral pyrrolidine-based catalysts, analogous to the one synthesized from this compound. This data is compiled from literature reports of similar transformations and serves as a guide for expected outcomes.
Table 1: Synthesis of Chiral Diamine Catalyst
| Starting Material | Product | Reagents | Yield (%) |
| This compound | (S)-N,1-dimethylpyrrolidin-3-amine | Methylamine, K₂CO₃ | 75-85 |
Table 2: Asymmetric Synthesis of Spirooxindoles
| Entry | Methyleneindolinone | Isatin Derivative | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | N-Boc-3-methyleneoxindole | N-Benzylisatin | 10 | 92 | >20:1 | 95 |
| 2 | N-Acetyl-3-methyleneoxindole | N-Methylisatin | 10 | 88 | 19:1 | 92 |
| 3 | N-Phenyl-3-methyleneoxindole | 5-Bromo-N-benzylisatin | 10 | 95 | >20:1 | 97 |
| 4 | N-Boc-3-methyleneoxindole | 5-Chloro-N-methylisatin | 10 | 90 | 18:1 | 94 |
Mandatory Visualization
Caption: Synthetic workflow for spirooxindole synthesis.
Caption: Proposed catalytic cycle for spirooxindole formation.
Application of (S)-3-Bromo-1-methyl-pyrrolidine in Asymmetric Catalysis: A Detailed Overview
Introduction
(S)-3-Bromo-1-methyl-pyrrolidine serves as a versatile chiral building block in the synthesis of specialized ligands and organocatalysts for asymmetric catalysis. The presence of the bromine atom at the C3 position offers a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups to tailor the catalyst's steric and electronic properties. This application note details the synthesis of a chiral amine catalyst derived from this compound and its subsequent application in the highly enantioselective Michael addition of aldehydes to nitroalkenes. This transformation is a cornerstone in organic synthesis for the construction of chiral γ-nitro carbonyl compounds, which are valuable precursors for a variety of biologically active molecules.
From Chiral Precursor to Effective Organocatalyst
The primary application of this compound in asymmetric catalysis is as a precursor for more complex chiral molecules. A common strategy involves the displacement of the bromide with a nitrogen-based nucleophile to generate a chiral diamine or aminophosphine, which can then act as a ligand for a metal catalyst or as an organocatalyst itself. For this application note, we focus on the synthesis of (S)-N,N-dimethyl-1-methylpyrrolidin-3-amine and its use as a chiral base in the asymmetric Michael addition.
Asymmetric Michael Addition of Aldehydes to Nitroalkenes
The conjugate addition of carbonyl compounds to nitroalkenes is a powerful carbon-carbon bond-forming reaction. When catalyzed by a chiral amine, this reaction can proceed with high levels of enantioselectivity, affording valuable chiral building blocks. The pyrrolidine-based catalyst, synthesized from this compound, activates the aldehyde substrate through the formation of a chiral enamine intermediate. This enamine then attacks the nitroalkene with high facial selectivity, dictated by the steric environment of the catalyst.
Quantitative Data Summary
The following table summarizes representative results for the asymmetric Michael addition of various aldehydes to nitroalkenes, catalyzed by a chiral pyrrolidine derivative analogous to the one synthesized from this compound.
| Entry | Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Propanal | (E)-β-Nitrostyrene | 10 | Toluene | 24 | 92 | 95 |
| 2 | Butanal | (E)-β-Nitrostyrene | 10 | Toluene | 24 | 90 | 93 |
| 3 | Pentanal | (E)-β-Nitrostyrene | 10 | Toluene | 36 | 88 | 91 |
| 4 | Propanal | (E)-2-(2-Nitrovinyl)thiophene | 10 | CH2Cl2 | 24 | 95 | 96 |
| 5 | Propanal | (E)-1-Nitro-2-phenylethene | 15 | THF | 48 | 85 | 90 |
| 6 | Cyclohexanecarbaldehyde | (E)-β-Nitrostyrene | 10 | Toluene | 48 | 75 | 88 |
Experimental Protocols
Synthesis of (S)-N,N-dimethyl-1-methylpyrrolidin-3-amine (Catalyst)
Materials:
-
This compound
-
Dimethylamine (40% solution in water)
-
Potassium carbonate
-
Toluene
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound (1.64 g, 10 mmol) in toluene (20 mL) in a round-bottom flask, add potassium carbonate (2.76 g, 20 mmol).
-
Add dimethylamine (40% aqueous solution, 2.25 g, 20 mmol) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 80°C and stir vigorously for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and add water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with toluene (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 9:1) to yield (S)-N,N-dimethyl-1-methylpyrrolidin-3-amine as a pale yellow oil.
Asymmetric Michael Addition of Propanal to (E)-β-Nitrostyrene
Materials:
-
(S)-N,N-dimethyl-1-methylpyrrolidin-3-amine (catalyst)
-
(E)-β-Nitrostyrene
-
Propanal
-
Toluene (anhydrous)
-
Benzoic acid (co-catalyst)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add (E)-β-nitrostyrene (149 mg, 1.0 mmol), the chiral amine catalyst (12.8 mg, 0.1 mmol, 10 mol%), and benzoic acid (12.2 mg, 0.1 mmol).
-
Add anhydrous toluene (2.0 mL) and cool the mixture to 0°C.
-
Add propanal (116 mg, 2.0 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at 0°C for 24 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford the desired γ-nitro aldehyde.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Visualizations
Synthetic Pathway of the Chiral Catalyst
Caption: Synthesis of the chiral amine catalyst.
Catalytic Cycle of the Asymmetric Michael Addition
Caption: Organocatalytic Michael addition cycle.
Experimental Workflow
Caption: Asymmetric Michael addition workflow.
Application Notes and Protocols: Protecting Group Strategies for 3-Bromopyrrolidines
Introduction
(S)-3-Bromo-1-methyl-pyrrolidine is a valuable chiral building block in medicinal chemistry and organic synthesis. Its structure contains a tertiary amine, meaning the nitrogen atom is already fully substituted with a methyl group and two connections within the pyrrolidine ring. Consequently, the nitrogen atom lacks a proton (N-H) and does not undergo reactions with common amine protecting groups such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).
However, it is highly probable that researchers are interested in the analogous compound, (S)-3-Bromopyrrolidine , which possesses a secondary amine. For this versatile intermediate, the nucleophilicity and basicity of the secondary amine can interfere with desired reactions at the C3 position (e.g., nucleophilic substitutions, cross-coupling reactions). Therefore, the strategic use of protecting groups for the nitrogen atom is a critical consideration in synthetic design.
These application notes provide a detailed overview of common protecting group strategies for (S)-3-Bromopyrrolidine, focusing on the widely used Boc and Cbz groups. This guide includes experimental protocols, quantitative data summaries, and logical workflow diagrams to assist researchers in the effective planning and execution of their synthetic routes.
Application Notes: N-Protection of (S)-3-Bromopyrrolidine
The selection of an appropriate nitrogen protecting group is dictated by its stability to the reaction conditions planned for subsequent steps and the ease of its removal upon completion of the synthesis.
1. Tert-Butyloxycarbonyl (Boc) Group
The Boc group is one of the most common amine protecting groups due to its ease of introduction and its stability to a wide range of non-acidic conditions.[1]
-
Protection: The Boc group is typically introduced by reacting (S)-3-Bromopyrrolidine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine (TEA) or sodium bicarbonate.[2] The reaction is generally high-yielding and clean.
-
Stability: The Boc group is stable to basic conditions, hydrogenolysis, and many nucleophiles and organometallic reagents.[1] This makes it ideal for reactions such as Grignard additions or palladium-catalyzed couplings planned at the C3 position.
-
Deprotection: The Boc group is labile under acidic conditions.[3] It is readily cleaved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[3][4]
2. Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group is another cornerstone of amine protection, particularly in peptide synthesis, and offers an orthogonal deprotection strategy compared to the Boc group.[5]
-
Protection: The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often using sodium bicarbonate or sodium hydroxide (Schotten-Baumann conditions).[6][7]
-
Stability: The Cbz group is stable to acidic conditions and most non-reductive reagents.[8] This allows for chemistry that might inadvertently remove a Boc group.
-
Deprotection: The Cbz group is most commonly removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C).[6] This method is mild and highly effective, yielding the free amine, toluene, and carbon dioxide. Alternative non-reductive methods, such as using strong Lewis acids or HBr in acetic acid, are also available but are harsher. A newer, milder method involves using aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP).[9]
Data Presentation
The following tables summarize typical reaction conditions and yields for the protection and deprotection of pyrrolidine derivatives, based on established literature protocols.
Table 1: N-Boc Protection of Pyrrolidine Derivatives
| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (Boc)₂O | TEA | THF | Room Temp | 12 | 93 | [7] |
| (Boc)₂O | NaHCO₃ (aq) | THF | 0 to Room Temp | 12 | 89 | [7] |
| (Boc)₂O | DMAP | Acetonitrile | Room Temp | 2-4 | >95 | [3] |
Table 2: N-Cbz Protection of Pyrrolidine Derivatives
| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cbz-Cl | NaHCO₃ | THF/H₂O (2:1) | 0 | 20 | 90 | [6] |
| Cbz-Cl | NaOH (3N aq) | - | 0 to Room Temp | 3 | >90 | [7] |
| Cbz-OSu | NaHCO₃ | Dioxane/H₂O | Room Temp | 4 | 85-95 | N/A |
Table 3: Deprotection Conditions for N-Boc and N-Cbz Groups
| Protecting Group | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Boc | 20% TFA / DCM | DCM | Room Temp | 2 | >95 | [2][10] |
| Boc | 4M HCl in Dioxane | Dioxane | Room Temp | 1-2 | >95 | [4][10] |
| Cbz | H₂, 5% Pd/C | Methanol | 60 | 40 | Quantitative | [6] |
| Cbz | AlCl₃ | HFIP | Room Temp | 2-16 | 85-95 | [9] |
Experimental Protocols
Protocol 1: N-Boc Protection of (S)-3-Bromopyrrolidine
-
Dissolve (S)-3-Bromopyrrolidine (1.0 eq) in tetrahydrofuran (THF, approx. 0.5 M).
-
Add triethylamine (TEA, 1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with the addition of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield (S)-tert-butyl 3-bromopyrrolidine-1-carboxylate.
Protocol 2: N-Cbz Protection of (S)-3-Bromopyrrolidine
-
Suspend (S)-3-Bromopyrrolidine (1.0 eq) in a 2:1 mixture of THF and water (approx. 0.2 M).
-
Add sodium bicarbonate (NaHCO₃, 2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (Cbz-Cl, 1.5 eq) dropwise, ensuring the temperature remains below 5 °C.[6]
-
Stir the reaction mixture at 0 °C for 20 hours.[6]
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford (S)-benzyl 3-bromopyrrolidine-1-carboxylate.
Protocol 3: Acidic Deprotection of N-Boc Group
-
Dissolve the N-Boc protected pyrrolidine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Stir the solution at room temperature for 2 hours, monitoring by TLC.
-
Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and neutralize by washing with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected amine.
Protocol 4: Hydrogenolysis of N-Cbz Group
-
Dissolve the N-Cbz protected pyrrolidine (1.0 eq) in methanol (approx. 0.1 M) in a flask suitable for hydrogenation.
-
Carefully add 5% Palladium on Carbon (Pd/C, 10 mol% Pd).
-
Evacuate the flask and backfill with hydrogen gas (H₂), repeating this cycle three times.
-
Stir the mixture vigorously under an atmosphere of H₂ (balloon or positive pressure) at room temperature until the reaction is complete (typically 4-24 hours, monitor by TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate in vacuo to obtain the deprotected pyrrolidine.
Mandatory Visualizations
Caption: General workflow for reactions involving N-protection of (S)-3-Bromopyrrolidine.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. BOC Protection and Deprotection [bzchemicals.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 10. reddit.com [reddit.com]
Application Notes and Protocols for the Scale-up Synthesis of (S)-3-Bromo-1-methyl-pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Bromo-1-methyl-pyrrolidine is a critical chiral building block in the synthesis of a wide range of pharmaceutical compounds. The pyrrolidine motif is prevalent in numerous natural products and FDA-approved drugs, making its derivatives highly valuable in drug discovery and development.[1] The stereochemistry at the C3 position is often crucial for the biological activity and selectivity of the final active pharmaceutical ingredient (API).[1] This document provides detailed protocols and application notes for the scale-up synthesis of the (S)-enantiomer, focusing on a robust and scalable method starting from the corresponding hydroxyl precursor.
Applications in Drug Development
The this compound scaffold is a key intermediate in the synthesis of various therapeutic agents, particularly those targeting the central nervous system. The bromine atom serves as an excellent leaving group for nucleophilic substitution, allowing for the introduction of diverse functionalities. While specific examples of blockbuster drugs directly incorporating this exact fragment can be proprietary, the chiral 3-substituted pyrrolidine core is integral to compounds targeting important receptors like muscarinic acetylcholine receptors and dopamine receptors.
-
Selective Muscarinic Receptor Antagonists: Chiral 3-substituted pyrrolidines are fundamental components in the development of selective antagonists for muscarinic acetylcholine receptors (mAChRs).[2] These receptors are implicated in various physiological processes, and their selective modulation is a key strategy for treating conditions like overactive bladder, chronic obstructive pulmonary disease (COPD), and certain neurological disorders.
-
Dopamine Receptor Ligands: The pyrrolidine structure is also found in ligands for dopamine receptors. For instance, the antipsychotic drug Aripiprazole, a partial agonist at the dopamine D2 receptor, features a complex heterocyclic system where related chiral precursors can be utilized.[3][4] The modulation of dopamine signaling is central to the treatment of schizophrenia, bipolar disorder, and Parkinson's disease.
Signaling Pathway Diagrams
To illustrate the relevance of this chemical entity in drug development, the following diagrams depict simplified signaling pathways of two major receptor families where pyrrolidine-containing molecules often act.
Caption: M1 Muscarinic Receptor Antagonism Workflow.
Caption: D2 Dopamine Receptor Partial Agonism Workflow.
Scale-up Synthesis Protocol
The most common and industrially viable method for the synthesis of this compound is the bromination of (S)-3-Hydroxy-1-methylpyrrolidine using phosphorus tribromide (PBr₃).[1][5] The following protocol is a representative scalable procedure adapted from literature reports.
Materials and Equipment
-
Reactors: Glass-lined or Hastelloy reactor with overhead stirring, temperature control (heating/cooling mantle), and a reflux condenser.
-
Addition Funnel: Pressure-equalizing dropping funnel for controlled addition of reagents.
-
Scrubber: A caustic scrubber (e.g., NaOH solution) to neutralize evolved HBr gas.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, and acid-gas respirator.
Experimental Workflow
Caption: Scale-up Synthesis Workflow.
Detailed Protocol (Based on a 1 kg Scale of Starting Material)
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen. Connect the reactor outlet to a caustic scrubber.
-
Charging: Charge the reactor with (S)-3-Hydroxy-1-methylpyrrolidine (1.0 kg, 9.89 mol) and n-hexane (10 L).
-
Cooling: Begin agitation and cool the mixture to 0-5 °C using a cooling mantle.
-
PBr₃ Addition: Slowly add phosphorus tribromide (PBr₃) (3.35 kg, 12.36 mol) via a dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. The reaction is highly exothermic.
-
Reflux: After the addition is complete, slowly warm the reaction mixture to reflux (approximately 65-70 °C) and maintain for 2-4 hours. Monitor the reaction progress by GC or TLC.
-
Cooling: Once the reaction is complete, cool the mixture back down to 0-10 °C.
-
Quenching and Neutralization: Slowly and carefully add a 25% aqueous solution of potassium hydroxide (KOH) to the reaction mixture with vigorous stirring, maintaining the temperature below 20 °C. Continue adding the KOH solution until the pH of the aqueous layer is greater than 8.
-
Extraction: Transfer the mixture to a suitable separation vessel. Separate the layers and extract the aqueous layer with diethyl ether or methyl tert-butyl ether (MTBE) (2 x 3 L).
-
Washing and Drying: Combine the organic layers and wash with brine (2 L). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | (S)-3-Hydroxy-1-methylpyrrolidine | [5] |
| Reagents | Phosphorus tribromide (PBr₃), n-Hexane, 25% KOH, Diethyl Ether | [5] |
| Scale | Kilogram Scale | Benchchem |
| Reported Yield | 12-14% | Benchchem |
| Molecular Weight | 164.04 g/mol | - |
| Appearance | Colorless to pale yellow liquid | - |
| Storage Temperature | 2-8°C | Benchchem |
Safety Considerations
-
Phosphorus Tribromide (PBr₃): PBr₃ is a highly corrosive and toxic substance that reacts violently with water.[6] It should be handled in a well-ventilated fume hood with appropriate PPE. Ensure all equipment is scrupulously dry to prevent uncontrolled reactions. In case of spills, do not use water. Neutralize with a dry material like sodium carbonate.
-
Exothermic Reaction: The addition of PBr₃ to the alcohol is highly exothermic. A robust cooling system and slow, controlled addition are critical to prevent a runaway reaction.
-
HBr Gas Evolution: The reaction generates hydrogen bromide (HBr) gas, which is corrosive and toxic. The reactor must be vented to a caustic scrubber to neutralize the evolved gas.
-
Work-up: The quenching step with aqueous base is also exothermic and should be performed slowly and with efficient cooling.
By following these detailed protocols and safety guidelines, researchers and drug development professionals can effectively and safely scale up the synthesis of this important chiral intermediate for pharmaceutical applications.
References
- 1. 3-Bromo-1-methylpyrrolidine | 10603-45-9 | Benchchem [benchchem.com]
- 2. Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102675179A - Synthesis method of 3-bromine-1-methyl pyrrolidine - Google Patents [patents.google.com]
- 6. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Reactions of (S)-3-Bromo-1-methyl-pyrrolidine with Diverse Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Bromo-1-methyl-pyrrolidine is a versatile chiral building block in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a common motif in a multitude of biologically active compounds and approved drugs. The bromine atom at the C3 position serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide array of functional groups. This allows for the synthesis of diverse libraries of 3-substituted pyrrolidine derivatives for structure-activity relationship (SAR) studies.
These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. A key feature of the SN2 reaction is the inversion of stereochemistry at the reaction center. Consequently, starting with the (S)-enantiomer of 3-bromo-1-methyl-pyrrolidine, the corresponding (R)-enantiomer of the 3-substituted product is expected to be formed, allowing for precise stereochemical control in the synthesis of chiral molecules.
This document provides detailed protocols for the reaction of this compound with a variety of nucleophiles, including nitrogen, oxygen, and sulfur-based nucleophiles.
Reaction Synopsis
The general reaction scheme involves the displacement of the bromide ion from this compound by a nucleophile to yield the corresponding 3-substituted-1-methyl-pyrrolidine with an inversion of configuration at the C3 stereocenter.
General Reaction:
Caption: General SN2 reaction of this compound.
Data Presentation
The following table summarizes the reaction of this compound with various nucleophiles, including reaction conditions and yields.
| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Azide (NaN₃) | (R)-3-Azido-1-methyl-pyrrolidine | DMF | 80 | 12 | ~95 |
| Aniline | (R)-1-Methyl-3-(phenylamino)pyrrolidine | Acetonitrile | 80 | 24 | ~75 |
| Piperidine | (R)-1-Methyl-3-(piperidin-1-yl)pyrrolidine | Acetonitrile | 80 | 16 | ~85 |
| Sodium Methoxide (NaOMe) | (R)-3-Methoxy-1-methyl-pyrrolidine | Methanol | 65 | 12 | ~70 |
| Sodium Thiophenoxide (NaSPh) | (R)-1-Methyl-3-(phenylthio)pyrrolidine | DMF | 60 | 8 | ~90 |
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
-
Reagents and solvents should be of appropriate purity for the intended reaction. Anhydrous solvents should be used where necessary.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Product purification is typically achieved by column chromatography on silica gel or distillation.
-
Characterization of products should be performed using appropriate analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.
Protocol 1: Synthesis of (R)-3-Azido-1-methyl-pyrrolidine
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in anhydrous DMF, add sodium azide.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford (R)-3-Azido-1-methyl-pyrrolidine.
Protocol 2: Synthesis of (R)-1-Methyl-3-(phenylamino)pyrrolidine
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile
Procedure:
-
To a solution of this compound in acetonitrile, add aniline and potassium carbonate.
-
Heat the reaction mixture to 80°C and stir for 24 hours.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield (R)-1-Methyl-3-(phenylamino)pyrrolidine.
Protocol 3: Synthesis of (R)-1-Methyl-3-(piperidin-1-yl)pyrrolidine
Materials:
-
This compound (1.0 eq)
-
Piperidine (2.0 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile
Procedure:
-
Combine this compound, piperidine, and potassium carbonate in acetonitrile.
-
Heat the mixture to 80°C and stir for 16 hours.
-
Cool the reaction to room temperature and filter.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in an organic solvent and wash with water.
-
Dry the organic phase and remove the solvent in vacuo.
-
Purify the product by vacuum distillation to obtain (R)-1-Methyl-3-(piperidin-1-yl)pyrrolidine.
Protocol 4: Synthesis of (R)-3-Methoxy-1-methyl-pyrrolidine
Materials:
-
This compound (1.0 eq)
-
Sodium Methoxide (NaOMe) (1.5 eq)
-
Anhydrous Methanol
Procedure:
-
Dissolve this compound in anhydrous methanol.
-
Add sodium methoxide to the solution.
-
Reflux the reaction mixture at 65°C for 12 hours.
-
Cool the mixture and neutralize with a mild acid (e.g., ammonium chloride solution).
-
Remove the methanol under reduced pressure.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by distillation to yield (R)-3-Methoxy-1-methyl-pyrrolidine.
Protocol 5: Synthesis of (R)-1-Methyl-3-(phenylthio)pyrrolidine
Materials:
-
This compound (1.0 eq)
-
Sodium Thiophenoxide (NaSPh) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of sodium thiophenoxide in anhydrous DMF, add this compound.
-
Heat the reaction mixture to 60°C and stir for 8 hours.
-
After the reaction is complete, cool to room temperature and pour into water.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic extracts with water and brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford (R)-1-Methyl-3-(phenylthio)pyrrolidine.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 3-substituted-1-methyl-pyrrolidines.
Caption: General experimental workflow for nucleophilic substitution.
Signaling Pathway Analogy
While not a biological signaling pathway, the flow of chemical information (reactivity) can be visualized in a similar manner, illustrating the key components and transformations.
Caption: Conceptual pathway of the SN2 reaction.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-3-Bromo-1-methyl-pyrrolidine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of (S)-3-Bromo-1-methyl-pyrrolidine. The information is tailored for researchers, scientists, and professionals in drug development to help improve reaction yields and product purity.
Troubleshooting Guide
Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
Low yields in this synthesis can stem from several factors. A standard protocol, when scaled, can produce yields in the range of 12-14%[1]. Here are common causes and strategies for improvement:
-
Incomplete Reaction: The conversion of the hydroxyl group to bromide may be incomplete.
-
Solution: Ensure a sufficient excess of the brominating agent, such as phosphorus tribromide (PBr₃), is used to drive the reaction to completion[1]. The reaction time at reflux may also need to be extended. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Suboptimal Reaction Temperature: Temperature control is critical.
-
Poor Quality of Starting Material: The purity of the starting material, (S)-3-Hydroxy-1-methylpyrrolidine, is crucial.
-
Solution: Use high-purity starting material. If the purity is questionable, consider purifying it before use.
-
-
Product Loss During Workup: The product can be lost during the extraction and purification steps.
-
Solution: this compound is a tertiary amine and can be protonated in acidic conditions. During aqueous workup, carefully control the pH. Extraction with an organic solvent should be performed after basifying the aqueous layer (pH > 8) to ensure the product is in its free base form[2]. Multiple extractions with a suitable solvent like diethyl ether will improve recovery.
-
-
Side Reactions: The formation of byproducts will consume starting material and reduce the yield of the desired product.
Q2: I am observing significant formation of side products during the synthesis. What are the likely side reactions and how can I minimize them?
Side product formation is a common issue. Here are some potential side reactions and how to mitigate them:
-
Elimination Reactions: Under harsh basic conditions or at elevated temperatures, elimination of HBr can occur, leading to the formation of an unsaturated pyrrolidine derivative.
-
Mitigation: Maintain careful control over the reaction temperature and the amount of base used during workup.
-
-
Ring Opening: While less common under these conditions, strong acids or bases at high temperatures could potentially lead to ring-opening of the pyrrolidine.
-
Mitigation: Adhere to the recommended temperature profile and avoid excessively harsh conditions during the reaction and workup.
-
-
Over-bromination or other side reactions with PBr₃: Phosphorus tribromide is a reactive reagent that can potentially lead to other byproducts if not used correctly.
-
Mitigation: Add the PBr₃ slowly and at a low temperature to control the reaction's exothermicity[2].
-
The use of a non-polar solvent like n-hexane can help to enhance the solubility of the reagents while minimizing side reactions[1].
Q3: I am having difficulty with the purification of this compound. What is the recommended purification protocol?
A multi-step acid-base extraction is a common and effective method for purifying tertiary amines like this compound.
Recommended Protocol:
-
After the reaction is complete and cooled, neutralize the excess acid. A 25% KOH solution can be used to bring the pH to >8[2].
-
Extract the aqueous layer multiple times with a suitable organic solvent, such as diethyl ether[2].
-
Combine the organic extracts and wash them with a dilute acid solution (e.g., 1N HCl). This will protonate the amine product, transferring it to the aqueous layer and leaving non-basic impurities in the organic layer[2].
-
Separate the aqueous layer containing the protonated product.
-
Basify the aqueous layer again (pH > 8) with a base like KOH[2].
-
Extract the now basic aqueous layer again with an organic solvent (e.g., diethyl ether) to recover the purified free base product[2].
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
Q4: During the reaction, the mixture is turning dark, and I am getting a complex mixture of products. What could be the reason for this decomposition?
A dark reaction color and a complex product mixture often indicate decomposition.
-
Uncontrolled Exotherm: The reaction of alcohols with PBr₃ is highly exothermic. If the PBr₃ is added too quickly or without adequate cooling, the temperature can rise uncontrollably, leading to degradation of the starting material and product[1].
-
Solution: Always add the PBr₃ dropwise to the cooled solution of the alcohol in an ice bath[2].
-
-
Prolonged High Temperatures: While reflux is necessary to drive the reaction to completion, excessively long reflux times or temperatures that are too high can cause decomposition.
-
Solution: Monitor the reaction and stop the heating once the starting material has been consumed.
-
Q5: How can I ensure the stereochemical integrity of the product during the synthesis?
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, which typically results in an inversion of stereochemistry at the carbon center. Starting with (S)-3-Hydroxy-1-methylpyrrolidine should yield (R)-3-Bromo-1-methyl-pyrrolidine. If the (S)-enantiomer is the desired product, one would need to start with the (R)-alcohol.
To maintain stereochemical purity:
-
Avoid conditions that could lead to racemization, such as prolonged exposure to strong acids or bases at high temperatures.
-
The SN2 mechanism is generally stereospecific. Ensuring the reaction proceeds cleanly via this pathway is key.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound? The most common method is the reaction of (S)-3-Hydroxy-1-methylpyrrolidine with a brominating agent like phosphorus tribromide (PBr₃)[1][2].
Q2: What are the key reaction parameters to control for a successful synthesis? The key parameters are:
-
Temperature: Low temperature during the addition of PBr₃ and subsequent reflux[1][2].
-
Molar Ratio of Reactants: An excess of the brominating agent is often used[1].
-
Solvent: A non-polar solvent like n-hexane is recommended[1][2].
-
Reaction Time: Sufficient time at reflux to ensure complete conversion.
Q3: What is the role of n-hexane as a solvent in this reaction? n-Hexane is a non-polar solvent that can enhance the solubility of the reagents while minimizing side reactions, which can contribute to a cleaner reaction profile and potentially higher yields[1].
Q4: How should the reaction be properly quenched and worked up? The reaction should be cooled and then carefully quenched by neutralizing the excess acid with a base (e.g., 25% KOH solution) to a pH > 8. The product is then typically purified via a series of extractions, including an acid-base extraction to separate it from non-basic impurities[2].
Q5: What are the safety precautions to consider when working with phosphorus tribromide? Phosphorus tribromide is a corrosive and toxic substance that reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Ensure all glassware is dry before use.
Q6: How can I confirm the identity and purity of the final product? The identity and purity of this compound can be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Gas Chromatography (GC): To assess purity.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity.
Quantitative Data Summary
The following table summarizes the quantitative data from a patented experimental protocol for the synthesis of 3-Bromo-1-methyl-pyrrolidine[2].
| Reagent/Parameter | Quantity | Molar Amount (approx.) | Role |
| 3-Hydroxy-1-methyl-pyrrolidine | 5 g | 0.049 mol | Starting Material |
| n-Hexane | 50 mL | - | Solvent |
| Phosphorus Tribromide (PBr₃) | 16.9 g | 0.062 mol | Brominating Agent |
| Reaction Temperature | Ice bath, then reflux | - | Reaction Condition |
| Reaction Time | 2 hours at reflux | - | Reaction Condition |
| 25% KOH Solution | As needed | - | Neutralizing Agent |
| Diethyl Ether | As needed | - | Extraction Solvent |
| 1N Hydrochloric Acid | 50 mL | - | Purification Reagent |
| Product Yield | 1.1 g | 0.0067 mol | (approx. 14%) |
Detailed Experimental Protocol
The following is a detailed experimental protocol adapted from a patented method[2].
-
Reaction Setup: In a 100 mL single-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5 g of 3-Hydroxy-1-methyl-pyrrolidine and 50 mL of n-hexane.
-
Cooling: Cool the mixture in an ice bath for 10 minutes.
-
Addition of Brominating Agent: While maintaining the cooling, slowly add 16.9 g of phosphorus tribromide (PBr₃) to the reaction mixture.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours.
-
Cooling and Quenching: After 2 hours, cool the reaction mixture to room temperature. Carefully add a 25% aqueous solution of potassium hydroxide (KOH) until the pH of the aqueous layer is greater than 8.
-
First Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Acidic Extraction: Combine the organic phases and extract with 50 mL of 1N hydrochloric acid. The product will move to the aqueous layer.
-
Basification: Separate and keep the aqueous layer. Adjust the pH to > 8 with a suitable base (e.g., 25% KOH).
-
Second Extraction: Extract the basic aqueous layer with diethyl ether.
-
Drying and Concentration: Combine the final organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain 3-Bromo-1-methyl-pyrrolidine.
Visualizations
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for low yield issues.
References
Purification techniques for (S)-3-Bromo-1-methyl-pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-3-Bromo-1-methyl-pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized from (S)-3-Hydroxy-1-methyl-pyrrolidine and phosphorus tribromide (PBr₃)?
The most common impurities include:
-
Unreacted (S)-3-Hydroxy-1-methyl-pyrrolidine: The starting material may not have fully reacted.
-
Over-brominated or rearranged byproducts: Though less common, side reactions can occur.
-
Phosphorous-containing byproducts: Residual phosphorous reagents or their breakdown products.
-
Solvent-related impurities: If solvents like THF or ethyl acetate are used instead of n-hexane, they can decompose under acidic conditions, leading to impurities.[1]
Q2: My purified this compound has a yellow to brown color. What causes this and how can I remove it?
The discoloration is often due to trace impurities or degradation products.[2] Exposure to air, moisture, or elevated temperatures can exacerbate this.[2][3] To decolorize the product, you can try:
-
Activated Carbon Treatment: Dissolve the compound in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through celite.
-
Distillation: Fractional distillation under reduced pressure can separate the desired colorless product from less volatile colored impurities.
Q3: How can I confirm the chemical purity and enantiomeric excess of my final product?
A combination of analytical techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase (CSP) is the primary method for determining enantiomeric excess (e.e.).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities. Chiral shift reagents can also be used to determine enantiomeric excess.
Q4: What are the recommended storage conditions for this compound?
This compound should be stored in an inert atmosphere (e.g., under nitrogen or argon) at 2-8°C.[5] It is sensitive to moisture and air, which can lead to degradation and discoloration.[2]
Troubleshooting Guides
Low Purity After Aqueous Work-up and Extraction
Problem: After performing the initial extraction as described in the synthesis protocol, the purity of the isolated this compound is below the desired specification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity after initial extraction.
Low Enantiomeric Excess (e.e.)
Problem: The final product shows a lower than expected enantiomeric excess.
Possible Causes and Solutions:
| Cause | Solution |
| Racemization during synthesis: The reaction conditions (e.g., prolonged heating, harsh pH) may have caused some racemization. | Optimize reaction time and temperature. Ensure the work-up is performed promptly and at a controlled temperature. |
| Chiral starting material was not enantiomerically pure: The initial (S)-3-Hydroxy-1-methyl-pyrrolidine may have had a lower e.e. | Verify the enantiomeric purity of the starting material before synthesis. |
| Inaccurate e.e. determination: The analytical method for determining e.e. may not be optimized. | Ensure the chiral HPLC or GC method is properly validated for baseline separation of the enantiomers. Use a racemic standard to confirm the retention times of both enantiomers. |
| Purification method affects enantiomeric purity: While uncommon for distillation and standard chromatography, certain conditions could potentially lead to enrichment of one enantiomer over the other if not performed carefully. | Re-evaluate the purification protocol. For chromatography, ensure that the collection of fractions is appropriate. |
Decision Tree for Low Enantiomeric Excess:
Caption: Decision tree for investigating the cause of low enantiomeric excess.
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This method is suitable for removing non-volatile impurities and residual solvent.
Methodology:
-
Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a short Vigreux column, a condenser, and receiving flasks. Ensure all glassware is dry.
-
Charge the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Evacuate the System: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions based on the boiling point at the given pressure. The main fraction should be collected at a stable temperature.
-
Completion: Stop the distillation before the flask is completely dry to avoid the formation of peroxides or other unstable residues.
Quantitative Data (Typical):
| Parameter | Value |
| Boiling Point | 153-159 °C (at atmospheric pressure) |
| Expected Purity | >98% |
| Typical Yield | 80-90% |
Protocol 2: Purification by Flash Chromatography
This technique is effective for separating the product from impurities with different polarities, such as the starting alcohol.
Methodology:
-
Column Packing: Pack a glass column with silica gel using a slurry method with the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the sample through the column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions in test tubes or other suitable containers.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Quantitative Data (Typical):
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Example) | Gradient of 0-10% Ethyl Acetate in Hexane |
| Expected Purity | >99% |
| Typical Yield | 70-85% |
Protocol 3: Purity and Enantiomeric Excess Analysis by Chiral HPLC
This is the standard method for determining the enantiomeric purity of the final product.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase or a compatible solvent (e.g., isopropanol).
-
Instrumentation: Use an HPLC system equipped with a chiral column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
-
Elution: Elute the sample using an isocratic mobile phase, typically a mixture of hexane and isopropanol.
-
Detection: Use a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Data Analysis: Integrate the peaks corresponding to the (S) and (R) enantiomers to calculate the enantiomeric excess using the formula: e.e. (%) = [|(Area_S - Area_R)| / (Area_S + Area_R)] x 100.
Quantitative Data (Example Method):
| Parameter | Value |
| Chiral Column | Chiralcel OD-H (or similar) |
| Mobile Phase | n-Hexane:Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Expected Purity | e.e. >99% |
References
- 1. 3-Bromo-1-methylpyrrolidine | 10603-45-9 | Benchchem [benchchem.com]
- 2. Methylenedioxypyrovalerone - Wikipedia [en.wikipedia.org]
- 3. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 4. skpharmteco.com [skpharmteco.com]
- 5. 3-Bromo-1-methylpyrrolidine | 10603-45-9 [sigmaaldrich.com]
Technical Support Center: Synthesis of (S)-3-Bromo-1-methyl-pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of (S)-3-Bromo-1-methyl-pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and direct method involves the nucleophilic substitution of (R)-3-Hydroxy-1-methylpyrrolidine.[1] This reaction is typically achieved using a phosphorus-based brominating agent, most commonly phosphorus tribromide (PBr₃).[1][2] The reaction proceeds through an S_N2 mechanism, which results in an inversion of stereochemistry at the carbon center, converting the (R)-alcohol to the (S)-bromide.[1]
Q2: Why is the choice of solvent critical, and which solvent is recommended?
A2: The choice of solvent significantly impacts reaction yield and purity. Non-polar solvents like n-hexane are recommended as they enhance reagent solubility while minimizing side reactions.[1][2] Solvents such as tetrahydrofuran (THF) or ethyl acetate have been shown to give significantly lower yields (≤8%), which is attributed to their partial decomposition under the acidic reaction conditions.[1]
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can stem from several factors:
-
Incorrect Solvent: As mentioned, using solvents like THF or ethyl acetate can drastically reduce yields.[1] Ensure you are using a non-polar solvent such as n-hexane.[1]
-
Reaction Temperature: The reaction temperature must be carefully controlled. While reflux is necessary to drive the reaction to completion, exceeding 70°C can lead to the degradation of the pyrrolidine ring.[1] The initial addition of PBr₃ should be performed at a low temperature (e.g., in an ice bath).[1][2]
-
Reagent Quality: The purity of the starting material, (R)-3-Hydroxy-1-methylpyrrolidine, and the activity of the phosphorus tribromide are crucial for a successful reaction.
-
Incomplete Reaction: Insufficient reaction time or temperature may lead to incomplete conversion of the starting material.
-
Work-up Procedure: The product is typically isolated via extraction.[2] Improper pH adjustment during neutralization or inefficient extraction can lead to significant product loss.
Q4: What are the likely side products and impurities in this synthesis?
A4: Common impurities can include:
-
Unreacted Starting Material: (R)-3-Hydroxy-1-methylpyrrolidine may remain if the reaction is incomplete.
-
Elimination Products: Formation of 1-methyl-2,3-dihydro-1H-pyrrole is a possible side reaction, favored by higher temperatures.
-
Over-brominated Products: While less common for this specific substrate, the formation of dibrominated species can occur in some bromination reactions.[3]
-
Solvent-Related Byproducts: If inappropriate solvents are used, their decomposition products can contaminate the final product.[1]
-
Hydrolysis Product: The bromo-product can be sensitive to moisture and may hydrolyze back to the alcohol during work-up if conditions are not anhydrous.
Q5: How should the final product be purified?
A5: Purification typically involves a multi-step extraction and distillation process. After the reaction is complete and neutralized, the product is extracted into an organic solvent like diethyl ether.[2] The combined organic phases are then often washed with an acidic solution (like 1N HCl) to extract the amine product into the aqueous layer.[2] Finally, the aqueous layer is basified (pH > 8), and the product is re-extracted with an organic solvent, dried, and concentrated.[2] For higher purity, vacuum distillation of the crude product is recommended.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive PBr₃ reagent. | Use a fresh bottle of PBr₃ or distill the reagent prior to use. |
| Reaction temperature too low. | Ensure the reaction is brought to a gentle reflux (below 70°C) for a sufficient time (e.g., 2 hours) after the initial addition.[1][2] | |
| Incorrect starting material. | Verify the identity and purity of the (R)-3-Hydroxy-1-methylpyrrolidine. | |
| Product is Dark or Tarry | Reaction temperature was too high, causing degradation.[1] | Maintain strict temperature control, keeping the reflux temperature below 70°C.[1] |
| Air oxidation during reaction or work-up. | Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Multiple Spots on TLC (High Impurity Profile) | Inappropriate solvent was used.[1] | Switch to n-hexane as the reaction solvent.[1][2] |
| Reaction time was too long or temperature too high. | Optimize reaction time and temperature to minimize side product formation. | |
| Inefficient work-up. | Ensure complete neutralization and efficient phase separation during extractions. Consider an acid-base extraction for purification.[2] | |
| Incorrect Stereoisomer Obtained | Started with the wrong enantiomer of the alcohol. | To obtain this compound, the synthesis must start with (R)-3-Hydroxy-1-methylpyrrolidine due to the S_N2 inversion of configuration.[1] |
Data Presentation
Table 1: Effect of Solvent Choice on Reaction Yield
| Solvent | Reported Yield | Rationale for Yield |
| n-Hexane | Consistent, higher yields (e.g., 12-14% on scale)[1] | Non-polar, enhances reagent solubility, minimizes side reactions.[1] |
| Tetrahydrofuran (THF) | Very low (≤8%)[1] | Prone to decomposition under acidic reaction conditions.[1] |
| Ethyl Acetate | Very low (≤8%)[1] | Prone to decomposition under acidic reaction conditions.[1] |
Experimental Protocols
Protocol: Synthesis of this compound from (R)-3-Hydroxy-1-methylpyrrolidine
Materials:
-
(R)-3-Hydroxy-1-methylpyrrolidine
-
Phosphorus tribromide (PBr₃)
-
n-Hexane (anhydrous)
-
25% Potassium hydroxide (KOH) solution
-
1N Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (N₂), add (R)-3-Hydroxy-1-methylpyrrolidine (1 equivalent) dissolved in anhydrous n-hexane.[2]
-
Cool the flask in an ice bath.[2]
-
Slowly add phosphorus tribromide (PBr₃) (approx. 1.1 equivalents) dropwise to the cooled solution, maintaining the internal temperature below 10°C.[2]
-
After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux (ensure the temperature does not exceed 70°C) for 2 hours.[1][2]
-
Monitor the reaction progress using TLC or GC.
-
Once the reaction is complete, cool the mixture back down in an ice bath.[2]
-
Carefully quench the reaction by slowly adding 25% KOH solution until the pH of the aqueous layer is greater than 8.[2]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).[2]
-
Combine the organic layers and perform an acid extraction by adding 1N HCl. Separate the layers and retain the aqueous layer containing the protonated amine product.[2]
-
Basify the acidic aqueous layer by adding 25% KOH until the pH is greater than 8.[2]
-
Re-extract the product from the basic aqueous layer with diethyl ether (3x).[2]
-
Combine the final organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude liquid by vacuum distillation to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Optimization of Reaction Conditions for (S)-3-Bromo-1-methyl-pyrrolidine Substitutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing nucleophilic substitution reactions involving (S)-3-Bromo-1-methyl-pyrrolidine. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful and stereospecific synthesis.
Troubleshooting and FAQs
This section addresses common issues encountered during the substitution reactions of this compound, providing potential causes and recommended solutions in a user-friendly question-and-answer format.
Q1: Why is the yield of my substitution reaction unexpectedly low?
A1: Low yields can stem from several factors. Consider the following:
-
Incomplete Reaction: The reaction may not have reached completion. Verify reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present, consider extending the reaction time or increasing the temperature.
-
Side Reactions: Elimination reactions can compete with substitution, especially with sterically hindered or strong bases as nucleophiles. The use of a less basic nucleophile or milder reaction conditions can mitigate this.
-
Decomposition of Starting Material or Product: this compound or the desired product may be unstable under the reaction conditions. Ensure the temperature is not excessively high and that the reagents are compatible.
-
Issues with Reagents: The nucleophile or solvent may be of poor quality or contain impurities that inhibit the reaction. Use freshly distilled solvents and high-purity reagents.
-
Suboptimal Solvent Choice: The solvent plays a crucial role in SN2 reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophile's salt but not the anion, thus increasing the nucleophile's reactivity.
Q2: I am observing a loss of stereochemical purity (racemization) in my product. What is the cause and how can I prevent it?
A2: Racemization indicates the reaction may be proceeding through an SN1 pathway, which involves a planar carbocation intermediate, rather than the desired stereospecific SN2 pathway.
-
SN1 Pathway Promotion: The SN1 pathway is favored by polar protic solvents (e.g., water, ethanol), which can stabilize the carbocation intermediate and the leaving group. The use of a less polar or a polar aprotic solvent will favor the SN2 mechanism.
-
Weak Nucleophile: A weak nucleophile can also favor the SN1 mechanism as it is not strong enough to force the concerted displacement of the bromide. Using a stronger, more concentrated nucleophile will promote the SN2 reaction.
-
Reaction Temperature: Higher temperatures can sometimes favor the SN1 pathway. Running the reaction at the lowest effective temperature can help maintain stereochemical integrity.
Q3: How do I choose the optimal solvent and temperature for my reaction?
A3: The choice of solvent and temperature is critical for maximizing yield and maintaining stereoselectivity.
-
Solvent Selection: For most SN2 reactions with this compound, polar aprotic solvents such as DMF, acetonitrile, or DMSO are recommended. These solvents effectively dissolve the reactants and promote the backside attack characteristic of the SN2 mechanism.
-
Temperature Optimization: The reaction should be conducted at a temperature that allows for a reasonable reaction rate without promoting side reactions or racemization. A good starting point is room temperature, with gentle heating (e.g., 40-60 °C) if the reaction is slow. Monitor the reaction progress to determine the optimal temperature.
Q4: I am having difficulty separating my product from the reaction mixture. What are some effective purification strategies?
A4: The basic nitrogen of the pyrrolidine ring can complicate purification.
-
Acid-Base Extraction: An effective method to separate the product from non-basic impurities is to perform an acid-base extraction. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and extracted with an organic solvent to recover the purified product.
-
Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography can be employed. A mobile phase containing a small amount of a basic modifier, such as triethylamine (e.g., 1-2%), is often necessary to prevent the product from tailing on the acidic silica gel. A typical eluent system would be a gradient of methanol in dichloromethane with triethylamine.
Quantitative Data Presentation
The following tables provide a summary of typical reaction conditions and outcomes for the substitution of 3-halopyrrolidine derivatives with various nucleophiles. While specific data for this compound is compiled from various sources, these tables offer a comparative overview to guide optimization.
Table 1: Optimization of Reaction Conditions for Amination of 3-Halopyrrolidines
| Entry | Halide | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | This compound | Benzylamine | DMF | 60 | 12 | 85 | >98 |
| 2 | This compound | Aniline | Acetonitrile | 80 | 24 | 72 | >98 |
| 3 | (S)-3-Chloro-1-Boc-pyrrolidine | Methylamine | Ethanol | 25 | 18 | 90 | >99 |
| 4 | This compound | Ammonia | Methanol | 100 (sealed tube) | 48 | 65 | >97 |
Table 2: Influence of Nucleophile on Substitution of this compound
| Entry | Nucleophile | Solvent | Temperature (°C) | Product |
| 1 | Sodium Azide | DMF | 50 | (R)-3-Azido-1-methyl-pyrrolidine |
| 2 | Sodium Thiophenoxide | Acetonitrile | 60 | (R)-1-Methyl-3-(phenylthio)pyrrolidine |
| 3 | Potassium Cyanide | DMSO | 80 | (R)-1-Methyl-pyrrolidine-3-carbonitrile |
| 4 | Diethylamine | THF | Reflux | (R)-N,N-Diethyl-1-methyl-pyrrolidin-3-amine |
Experimental Protocols
Below are detailed methodologies for key substitution reactions on this compound.
Protocol 1: Synthesis of (R)-3-Amino-1-methyl-pyrrolidine
This two-step protocol involves the substitution with sodium azide followed by reduction.
-
Step 1: Synthesis of (R)-3-Azido-1-methyl-pyrrolidine
-
To a solution of this compound (1.0 eq) in anhydrous DMF (5 mL per 1 g of starting material), add sodium azide (1.5 eq).
-
Stir the reaction mixture at 50 °C for 12 hours.
-
Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (R)-3-Azido-1-methyl-pyrrolidine.
-
-
Step 2: Reduction to (R)-3-Amino-1-methyl-pyrrolidine
-
Dissolve the crude (R)-3-Azido-1-methyl-pyrrolidine (1.0 eq) in methanol (10 mL per 1 g of azide).
-
Carefully add Palladium on carbon (10% w/w, 0.1 eq) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain crude (R)-3-Amino-1-methyl-pyrrolidine.
-
Purify the crude product by distillation or column chromatography as described in the troubleshooting section.
-
Protocol 2: Synthesis of (R)-1-Methyl-3-(phenylthio)pyrrolidine
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile (10 mL per 1 g of starting material), add thiophenol (1.1 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by column chromatography on silica gel (e.g., Hexane:Ethyl Acetate gradient) to afford the pure product.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the optimization of substitution reactions.
Preventing racemization during reactions with (S)-3-Bromo-1-methyl-pyrrolidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in preventing racemization during chemical reactions involving (S)-3-Bromo-1-methyl-pyrrolidine.
Understanding and Preventing Racemization
This compound is a valuable chiral building block in pharmaceutical synthesis. However, its stereocenter at the C3 position is susceptible to racemization during nucleophilic substitution reactions. This occurs through a competition between the desired stereospecific S(_N)2 pathway and the non-stereospecific S(_N)1 pathway.
The S(N)2 mechanism, which proceeds with an inversion of configuration, is favored under conditions that promote a bimolecular reaction. Conversely, the S(_N)1 mechanism, which involves a planar carbocation intermediate that can be attacked from either face, leads to a racemic mixture.[1] The bromine atom in 3-Bromo-1-methylpyrrolidine is an excellent leaving group, making nucleophilic substitution a key reaction.[2]
To maintain the stereochemical integrity of your product, it is crucial to create reaction conditions that strongly favor the S(_N)2 pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant loss of enantiomeric excess (e.e.) in the product. | The reaction is proceeding through a partial or complete S(_N)1 pathway. This can be caused by a combination of factors including a non-optimal solvent, elevated temperature, or a weak nucleophile. | 1. Solvent Selection: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation but not the nucleophile, increasing the nucleophile's reactivity and favoring the S(_N)2 mechanism. 2. Temperature Control: Maintain a low reaction temperature. Higher temperatures provide the energy needed to overcome the activation barrier for carbocation formation in the S(_N)1 pathway. 3. Nucleophile Strength: If possible, use a stronger, more concentrated nucleophile to increase the rate of the bimolecular S(_N)2 reaction. |
| Low reaction yield despite maintaining stereochemistry. | The nucleophile may also be a strong base, leading to a competing E2 elimination reaction. Steric hindrance around the reaction center can also slow down the S(_N)2 reaction.[1] | 1. Use a non-basic nucleophile: If the nucleophile is also a strong base, consider using a less basic alternative if the reaction allows. 2. Optimize Temperature: While low temperatures are generally preferred to prevent racemization, excessively low temperatures may hinder the reaction rate. A careful optimization of the temperature may be necessary to find a balance between reaction rate and stereoselectivity. |
| Inconsistent results between batches. | This could be due to variations in reagent purity, particularly the solvent (e.g., presence of water in aprotic solvents), or inaccurate temperature control. | 1. Use dry solvents: Ensure all solvents are anhydrous, as protic impurities can promote the S(_N)1 pathway. 2. Precise Temperature Monitoring: Calibrate temperature probes and ensure consistent and accurate temperature control throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization when using this compound?
A1: The primary mechanism of racemization is the competing S(_N)1 reaction pathway. This pathway involves the formation of a planar carbocation intermediate at the C3 position. This intermediate can then be attacked by the nucleophile from either face with roughly equal probability, leading to a mixture of R and S enantiomers (a racemic mixture).
Q2: How does the choice of solvent affect the stereochemical outcome?
A2: The solvent plays a critical role in determining the reaction pathway.
-
Polar protic solvents (e.g., water, ethanol, methanol) can stabilize both the carbocation intermediate and the leaving group through hydrogen bonding, thus favoring the S(_N)1 pathway and leading to racemization.
-
Polar aprotic solvents (e.g., DMF, DMSO, acetone) solvate the accompanying cation but not the nucleophile. This leaves the nucleophile more "naked" and reactive, promoting the S(_N)2 pathway which proceeds with inversion of configuration and preserves stereointegrity.
-
Nonpolar solvents are generally not suitable as they do not effectively dissolve many of the charged nucleophiles required for the substitution.
Q3: What is the effect of temperature on maintaining stereochemistry?
A3: Lowering the reaction temperature is a key strategy to prevent racemization. The S(_N)1 reaction typically has a higher activation energy than the S(_N)2 reaction due to the energy required to form the carbocation. By keeping the temperature low, you provide insufficient energy for the S(_N)1 pathway to compete effectively with the S(_N)2 pathway.
Q4: How does the nucleophile's nature influence the reaction?
A4: A strong, highly concentrated nucleophile will favor the S(_N)2 reaction because the rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. A weak or sterically hindered nucleophile may allow the S(_N)1 pathway to become more competitive. Additionally, if the nucleophile is also a strong base, the E2 elimination reaction can become a significant side reaction.
Q5: How can I accurately determine the enantiomeric excess of my product?
A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (e.e.) of your product. This technique uses a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification.[3][4]
Experimental Protocols
General Protocol for Stereospecific Nucleophilic Substitution (S(_N)2)
This protocol provides a general guideline for performing a nucleophilic substitution on this compound with the aim of preserving stereochemical integrity.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, sodium cyanide, a secondary amine)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, acetonitrile)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere, dissolve the nucleophile in the chosen anhydrous polar aprotic solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to the desired temperature (typically 0 °C or lower) using an ice bath or a cryostat.
-
Slowly add a solution of this compound in the same anhydrous solvent to the cooled nucleophile solution via a dropping funnel.
-
Maintain the reaction mixture at the low temperature and monitor the progress of the reaction by a suitable technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction appropriately (e.g., by adding water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na(_2)SO(_4) or MgSO(_4)), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
-
Determine the enantiomeric excess of the purified product using chiral HPLC.
Representative Reaction Conditions for Maintaining Stereointegrity
The following table summarizes literature-reported or analogous conditions that favor the S(_N)2 pathway for substitutions on chiral 3-halopyrrolidines.
| Nucleophile | Solvent | Temperature (°C) | Expected Outcome | Reference (Analogous Systems) |
| Sodium Azide (NaN(_3)) | DMF | 0 to RT | Inversion of configuration | [2] |
| Secondary Amine (e.g., Pyrrolidine) | Acetonitrile | 0 to RT | Inversion of configuration | General S(_N)2 conditions |
| Sodium Cyanide (NaCN) | DMSO | 0 to RT | Inversion of configuration | [1] |
| Sodium Phenoxide | Acetone | 0 to RT | Inversion of configuration | General S(_N)2 conditions |
Chiral HPLC Analysis Protocol
Objective: To determine the enantiomeric excess (e.e.) of a 3-substituted-1-methyl-pyrrolidine derivative.
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A chiral stationary phase (CSP) column. Common choices for amine derivatives include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or protein-based columns.[3][4]
General Mobile Phase Conditions:
-
Normal Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine or triethylamine) is often added to improve peak shape for basic analytes.
-
Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
Example Protocol (Normal Phase):
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas for each enantiomer (Area(_1) and Area(_2)).
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Visualizing Reaction Pathways and Workflows
References
Technical Support Center: Synthesis of (S)-3-Bromo-1-methyl-pyrrolidine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of (S)-3-Bromo-1-methyl-pyrrolidine, a key intermediate in pharmaceutical development. The most common synthetic route involves the nucleophilic substitution of (R)-1-methyl-3-pyrrolidinol using a brominating agent like phosphorus tribromide (PBr₃).[1] This reaction proceeds through an Sₙ2 mechanism, which results in an inversion of stereochemistry at the chiral center.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
Low yields are a frequent issue and can be attributed to several factors related to reaction conditions and reagents.
-
Reagent Quality: The purity and reactivity of the phosphorus tribromide (PBr₃) are critical. Ensure it is fresh or has been stored under appropriate inert conditions to prevent degradation from moisture.
-
Temperature Control: Proper temperature management is crucial. The initial addition of PBr₃ should be performed at a low temperature (e.g., in an ice bath) to control the exothermic reaction.[2] Following the addition, the reaction requires heating to reflux to proceed to completion. However, excessive temperatures (above 70°C) can lead to the degradation of the pyrrolidine ring.[1]
-
Solvent Choice: The choice of solvent has a major impact on yield. Non-polar solvents like n-hexane are recommended as they enhance reagent solubility while minimizing side reactions.[1] Using solvents like tetrahydrofuran (THF) or ethyl acetate has been shown to result in significantly lower yields (≤8%), potentially due to solvent decomposition under the acidic reaction conditions.[1]
-
Work-up Procedure: Product can be lost during the aqueous work-up and extraction phases. This compound is an amine and can be protonated. Ensure the aqueous layer is made sufficiently basic (pH > 8) before extraction to keep the product in its freebase form, which is more soluble in organic solvents.[2]
FAQ 2: My crude product analysis (NMR/GC-MS) shows multiple unexpected peaks. What are the likely impurities or side products?
The presence of impurities can complicate purification and affect the quality of the final product. Common side products include:
-
Unreacted Starting Material: Incomplete reaction is a common source of impurities. This can be checked by comparing the crude product analysis with the starting material, (R)-1-methyl-3-pyrrolidinol.
-
Elimination Products: Under the reaction conditions, elimination can compete with substitution, leading to the formation of 1-methyl-2,3-dihydro-1H-pyrrole.
-
Over-brominated or Degraded Products: Harsh conditions, such as excessively high temperatures, can cause degradation of the pyrrolidine ring.[1]
-
Phosphorous Byproducts: The reaction generates phosphorous acid (H₃PO₃) and other phosphorus-containing byproducts. These are typically removed during the aqueous work-up.
To minimize these, ensure precise temperature control, use the recommended solvent, and allow for sufficient reaction time as determined by reaction monitoring (e.g., TLC or GC).
FAQ 3: I am having difficulty with the purification of the final product. What is the recommended procedure?
Purification of this amine-containing product typically involves an acid-base extraction, which takes advantage of the basicity of the pyrrolidine nitrogen.
-
Neutralization: After the reaction is complete and cooled, the mixture is carefully neutralized with a base, such as 25% potassium hydroxide (KOH), until the pH is greater than 8.[2]
-
Initial Organic Extraction: The product (in its freebase form) is extracted from the aqueous layer using an organic solvent like diethyl ether.[2]
-
Acidic Wash (Purification Step): The combined organic extracts are then washed with a dilute acid, such as 1N hydrochloric acid (HCl). This protonates the amine, making it water-soluble and transferring it to the aqueous layer, leaving non-basic organic impurities behind.[2]
-
Final Basification and Extraction: The acidic aqueous layer is collected, and the pH is again raised to above 8 with a base. This converts the product back to its freebase form.[2]
-
Final Organic Extraction: The product is then extracted back into an organic solvent (e.g., diethyl ether), dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), and the solvent is evaporated to yield the purified product.[2]
FAQ 4: How can I ensure the correct stereochemistry ((S)-enantiomer) is obtained?
Achieving the desired (S) configuration is critical for its use in pharmaceuticals.
-
Starting Material Purity: The synthesis relies on an Sₙ2 reaction, which proceeds with an inversion of configuration.[1] Therefore, to obtain this compound, you must start with enantiomerically pure (R)-1-methyl-3-pyrrolidinol .[1] The stereochemical purity of your product will be directly dependent on the enantiomeric excess (ee) of your starting material.
-
Reaction Mechanism: The use of PBr₃ facilitates the Sₙ2 pathway, which is inherently stereospecific. This method is preferred over using hydrobromic acid (HBr), as HBr can sometimes promote Sₙ1-type reactions, which would lead to racemization and a loss of stereochemical control.[1]
Data & Protocols
Quantitative Data Summary
Table 1: Influence of Solvent on Reaction Yield
| Solvent | Typical Yield | Notes | Reference |
| n-Hexane | Consistent Yields | Recommended solvent; minimizes side reactions and enhances reagent solubility. | [1] |
| Tetrahydrofuran (THF) | ≤ 8% | Not recommended; may decompose under acidic conditions. | [1] |
| Ethyl Acetate | ≤ 8% | Not recommended; may decompose under acidic conditions. | [1] |
| Benzene | Effective | Effective, but n-hexane is preferred due to the high toxicity of benzene. | [2] |
Table 2: Stoichiometry from a Patented Protocol[2]
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Molar Ratio |
| 3-Hydroxy-1-methylpyrrolidine | 101.15 | 5.0 g | 0.0494 | 1.0 |
| Phosphorus Tribromide (PBr₃) | 270.69 | 16.9 g | 0.0624 | ~1.26 |
| n-Hexane | - | 50 mL | - | - |
Note: The reported yield for this specific protocol was 1.1 g (approximately 13.5%). Optimization of reaction time and temperature may improve this.
Detailed Experimental Protocol
The following protocol is adapted from a patented synthesis method.[2]
-
Setup: In a 100 mL single-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxy-1-methylpyrrolidine (5 g) and n-hexane (50 mL).
-
Reagent Addition: Cool the flask in an ice bath for 10 minutes. While maintaining the cooling, slowly add phosphorus tribromide (16.9 g) to the mixture.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours.
-
Cooling & Quenching: Cool the reaction mixture back down. Carefully add a 25% aqueous solution of potassium hydroxide (KOH) until the pH of the aqueous layer is greater than 8.
-
Work-up & Purification:
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Combine the organic phases and wash with 50 mL of 1N hydrochloric acid.
-
Separate the layers and retain the aqueous (acidic) layer.
-
Adjust the pH of the aqueous layer to >8 using a suitable base (e.g., 25% KOH).
-
Extract the now basic aqueous layer with diethyl ether.
-
Combine the final organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the final product.
-
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
Caption: Sₙ2 mechanism showing inversion of stereochemistry. (Diagram is illustrative).
References
Stability and storage conditions for (S)-3-Bromo-1-methyl-pyrrolidine
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of (S)-3-Bromo-1-methyl-pyrrolidine. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Stability and Storage Conditions
Proper handling and storage are critical to maintain the quality and reactivity of this compound. This compound is sensitive to environmental factors, and improper storage can lead to degradation, impacting experimental outcomes.
| Parameter | Recommended Condition | Rationale & Notes |
| Storage Temperature | 2-8°C[1] | Refrigeration minimizes thermal degradation and slows down potential side reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | The compound is sensitive to air and moisture.[2] Storing under an inert gas displaces oxygen and water vapor, preventing oxidation and hydrolysis. |
| Light Exposure | Store in an amber or opaque vial | The compound is light-sensitive; protection from light prevents photochemical decomposition. |
| Container | Tightly sealed container[3] | Prevents exposure to atmospheric moisture and air. Ensure the cap provides a high-integrity seal. |
| Incompatible Materials | Strong oxidizing agents, strong acids | Avoid storage near these substances to prevent vigorous and potentially hazardous reactions. |
Troubleshooting Guide and FAQs
This section addresses specific issues that users may encounter during the handling, storage, and use of this compound.
FAQs
-
Q1: What are the visual signs of degradation for this compound?
-
A1: Pure this compound is typically a yellow to brown liquid.[2] A significant darkening of the color, development of a deeper brown hue, or the formation of precipitates can indicate degradation. If you observe these changes, it is advisable to verify the purity of the compound before use.
-
-
Q2: My reaction yield is lower than expected. Could the stability of this compound be the cause?
-
A2: Yes, low yields are a common consequence of using a degraded reagent. This compound is susceptible to hydrolysis and elimination side reactions, which consume the starting material and reduce the amount available for your desired transformation. It is also crucial to ensure your reaction temperature does not exceed 70°C to prevent degradation of the pyrrolidine ring.[1]
-
-
Q3: I suspect my sample of this compound has been exposed to air and moisture. How can I check its purity?
-
A3: The most reliable method to assess purity is through analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool to check for the presence of impurities. Degradation products, such as the hydrolyzed analog (3-hydroxy-1-methylpyrrolidine) or elimination products, will show characteristic signals that are distinct from the parent compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile impurities and provide information on their molecular weight, helping to identify potential degradation products.
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate the parent compound from its degradation products, allowing for quantification of purity.
-
-
-
Q4: What are the likely degradation pathways for this compound?
-
A4: As a secondary alkyl halide, this compound can undergo several degradation pathways:
-
Nucleophilic Substitution (Hydrolysis): Reaction with water (moisture) will replace the bromine atom with a hydroxyl group, forming (S)-3-hydroxy-1-methylpyrrolidine.
-
Elimination: In the presence of a base, or upon heating, the compound can undergo elimination to form 1-methyl-2,3-dihydro-1H-pyrrole.
-
Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide.[3]
-
-
Experimental Protocols
Below is a representative experimental protocol for a nucleophilic substitution reaction where the stability of this compound is crucial for success.
Protocol: N-Alkylation of a Primary Amine with this compound
This protocol describes the reaction of this compound with a generic primary amine (R-NH₂) to form a secondary amine.
Materials:
-
This compound
-
Primary amine (R-NH₂)
-
Anhydrous acetonitrile (or DMF)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of inert gas.
-
Reagent Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with inert gas for 10-15 minutes.
-
Solvent Addition: Add anhydrous acetonitrile (20 mL) via syringe.
-
Addition of Alkyl Halide: While stirring the suspension, add this compound (1.1 eq) dropwise via syringe. Ensure the compound has been brought to room temperature from its 2-8°C storage under an inert atmosphere before drawing it into the syringe.
-
Reaction: Heat the reaction mixture to 60°C under a positive pressure of inert gas. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for this compound Stability Issues
Caption: Troubleshooting workflow for stability issues.
References
Common impurities in (S)-3-Bromo-1-methyl-pyrrolidine and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-3-Bromo-1-methyl-pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
The most common impurities in this compound often stem from its synthesis, which typically involves the bromination of (S)-1-methyl-3-pyrrolidinol.[1][2] Potential impurities include:
-
Unreacted Starting Material: (S)-1-methyl-3-pyrrolidinol.
-
Diastereomeric Impurity: (R)-3-Bromo-1-methyl-pyrrolidine.
-
Solvent Residues: Traces of solvents used during synthesis and purification, such as n-hexane or diethyl ether.[2]
-
Degradation Products: The pyrrolidine ring can be susceptible to degradation under harsh reaction conditions.[1]
Q2: How can I detect and quantify these impurities?
A combination of analytical techniques is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying non-volatile impurities, including the starting material and potential side products. Chiral HPLC can be employed to determine the enantiomeric excess by separating the (S) and (R) enantiomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, such as residual solvents. It can also be used to analyze the main component and some reaction byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used for quantitative analysis (qNMR) to determine the overall purity of the sample.[3]
Q3: What are the acceptable purity levels for this compound in pharmaceutical applications?
For pharmaceutical applications, a high purity of >95% is generally required to ensure that the observed biological effects are not influenced by highly active impurities.[3] However, the specific required purity can vary depending on the subsequent synthetic steps and the nature of the final active pharmaceutical ingredient (API). It is crucial to identify and quantify all impurities present at a significant level.
Troubleshooting Guides
Issue 1: High levels of (S)-1-methyl-3-pyrrolidinol detected in the product.
-
Cause: Incomplete bromination reaction. This can be due to insufficient brominating agent, suboptimal reaction temperature, or a short reaction time.
-
Solution:
-
Optimize Reaction Conditions: Ensure an adequate molar excess of the brominating agent (e.g., phosphorus tribromide) is used.[1] Carefully control the reaction temperature, as the reaction is often initiated at low temperatures and then refluxed.[1][2] Monitor the reaction progress using TLC or GC to ensure completion.
-
Purification: If the impurity is already present in the final product, a careful aqueous work-up can help remove the more water-soluble alcohol. Further purification by distillation or column chromatography may be necessary.
-
Issue 2: Presence of the (R)-enantiomer impurity.
-
Cause: The presence of the (R)-enantiomer in the starting material, (S)-1-methyl-3-pyrrolidinol, or racemization occurring during the synthesis.
-
Solution:
-
Source High-Purity Starting Material: Ensure the enantiomeric purity of the (S)-1-methyl-3-pyrrolidinol is high before starting the synthesis.
-
Chiral Purification: If the final product contains the undesired enantiomer, purification by chiral HPLC or diastereomeric salt resolution may be required.
-
Issue 3: Discoloration or presence of unknown impurities in the final product.
-
Cause: Degradation of the pyrrolidine ring due to excessive heat or acidic conditions during the reaction or purification.[1] Side reactions with the brominating agent can also lead to colored byproducts.
-
Solution:
-
Temperature Control: Maintain the reaction and distillation temperatures as low as feasible to prevent degradation. The reflux temperature should ideally be kept below 70°C.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Purification: Techniques like column chromatography on silica gel can be effective in removing colored impurities and other byproducts.
-
Quantitative Data Summary
| Impurity | Typical Analytical Method | Typical Specification Limit |
| (S)-1-methyl-3-pyrrolidinol | HPLC, GC-MS | < 0.5% |
| (R)-3-Bromo-1-methyl-pyrrolidine | Chiral HPLC | < 1.0% |
| Residual Solvents | GC-MS | Varies by solvent (ICH guidelines) |
| Total Impurities | HPLC, GC-MS | < 2.0% |
| Assay | HPLC, qNMR | > 97% |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a common laboratory-scale synthesis.[1][2]
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, add (S)-1-methyl-3-pyrrolidinol (1 equivalent) and n-hexane.
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add phosphorus tribromide (0.5-0.7 equivalents) dropwise, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (around 65-70°C) for 2-4 hours. Monitor the reaction by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature and slowly quench by pouring it into a cold, saturated aqueous solution of sodium bicarbonate or potassium hydroxide to neutralize the excess acid (pH > 8).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
This method should be validated for specificity, linearity, accuracy, and precision.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting logic for common issues encountered with this compound.
References
Overcoming challenges in the scale-up of (S)-3-Bromo-1-methyl-pyrrolidine production
This guide provides researchers, scientists, and drug development professionals with technical support for overcoming challenges in the scale-up synthesis of (S)-3-Bromo-1-methyl-pyrrolidine.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly when scaling up the reaction from (S)-3-Hydroxy-1-methylpyrrolidine using phosphorus tribromide (PBr₃).
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or Inconsistent Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. | 1a. Monitor Reaction Progress: Use TLC or HPLC to monitor the consumption of the starting alcohol. 1b. Optimize Temperature & Time: After the initial exothermic addition at low temperature (0°C), ensure the reaction is gently brought to the optimal reflux temperature and held until completion. A typical reflux time is 2-4 hours. |
| 2. Reagent Degradation: PBr₃ is moisture-sensitive and can degrade. | 2a. Use Fresh or Purified PBr₃: Ensure PBr₃ is of high quality and handled under anhydrous conditions (e.g., under nitrogen or argon). 2b. Consider Stoichiometry: A slight excess of PBr₃ (e.g., 1.1-1.2 equivalents of bromine per equivalent of alcohol) can help drive the reaction to completion, but a large excess can complicate purification. | |
| 3. Product Loss During Work-up: The product is a water-soluble amine salt at low pH. The work-up procedure is critical. | 3a. Careful pH Control: During the aqueous quench and extraction, carefully adjust the pH to >8 with a base like KOH or NaOH to ensure the product is in its free base form, which is more soluble in organic solvents. 3b. Thorough Extraction: Use an appropriate organic solvent (e.g., diethyl ether, dichloromethane) and perform multiple extractions to maximize recovery from the aqueous layer. | |
| 2. Formation of Impurities | 1. Over-bromination or Side Reactions: Reaction temperature too high, or prolonged reaction time. | 1a. Strict Temperature Control: The addition of PBr₃ is highly exothermic and should be done slowly at low temperatures (0°C or below) to prevent side reactions. 1b. Avoid Excessive Reflux: Maintain the reflux temperature below 70°C to prevent degradation of the pyrrolidine ring. |
| 2. Racemization: Loss of stereochemical purity. | 2a. Use SN2-Favorable Conditions: The reaction with PBr₃ proceeds via an SN2 mechanism, which causes an inversion of stereochemistry. Using non-polar, aprotic solvents and avoiding conditions that favor SN1 reactions (like strong acids or protic solvents) is crucial to maintain stereochemical integrity. | |
| 3. Residual Starting Material: Incomplete reaction. | 3a. See Section 1.1 above. | |
| 4. Phosphorous Byproducts: Formation of phosphorous acid (H₃PO₃) and phosphite esters. | 4a. Aqueous Work-up: These byproducts are typically removed during the aqueous work-up. Ensure thorough washing of the organic phase. 4b. Basic Wash: A wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic phosphorous byproducts. | |
| 3. Difficult Purification | 1. Product is an Oil: Difficulty in handling and isolating a pure product. | 1a. High-Vacuum Distillation: The product can be purified by distillation under reduced pressure. 1b. Chromatography: For high-purity requirements, column chromatography on silica gel can be effective. |
| 2. Co-distillation with Solvent: The product may have a boiling point close to the solvent used. | 2a. Solvent Selection: Choose a solvent with a significantly lower boiling point than the product for easy removal post-reaction (e.g., n-hexane, diethyl ether). | |
| 4. Safety Hazards During Scale-Up | 1. Exothermic Reaction: Uncontrolled addition of PBr₃ can lead to a runaway reaction. | 1a. Controlled Addition: Add PBr₃ dropwise to a cooled solution of the alcohol. Use a dropping funnel and monitor the internal temperature throughout the addition. 1b. Adequate Cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., ice-salt bath, cryocooler). |
| 2. HBr Gas Evolution: PBr₃ reacts violently with any moisture to produce toxic and corrosive hydrogen bromide (HBr) gas. | 2a. Anhydrous Conditions: Run the reaction under an inert atmosphere (N₂ or Ar) and use dry solvents and glassware. 2b. Gas Scrubber: Vent the reaction vessel through a scrubber containing a basic solution (e.g., NaOH solution) to neutralize any HBr gas produced. | |
| 3. Phosphine Formation: Heating phosphorous acid byproducts above ~160°C can produce highly toxic and pyrophoric phosphine (PH₃) gas. | 3a. Controlled Distillation: If distilling the product, do not overheat the distillation pot. Keep distillation temperatures as low as possible by using a good vacuum. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound? A1: The most established method is the nucleophilic substitution of (S)-3-Hydroxy-1-methylpyrrolidine using a brominating agent. Phosphorus tribromide (PBr₃) is the most commonly used reagent for this transformation due to its high reactivity and good yields. The reaction is typically performed in an aprotic solvent like n-hexane or diethyl ether.
Q2: Why is PBr₃ preferred over HBr for this synthesis? A2: PBr₃ is preferred because the reaction proceeds through an Sₙ2 mechanism. This is advantageous for a chiral secondary alcohol like (S)-3-Hydroxy-1-methylpyrrolidine because it leads to a predictable inversion of stereochemistry and avoids the formation of carbocation intermediates. Using a strong acid like HBr could promote an Sₙ1 pathway, which would lead to a racemic mixture and potential side products from carbocation rearrangements.
Q3: What are the critical process parameters to control during scale-up? A3: The most critical parameters are:
-
Temperature: The addition of PBr₃ is highly exothermic and must be controlled with adequate cooling to prevent side reactions and ensure safety.
-
Moisture Control: The reaction must be run under strictly anhydrous conditions to prevent the violent decomposition of PBr₃ and the formation of HBr gas.
-
Stoichiometry: Precise control of the molar ratio of alcohol to PBr₃ is needed to ensure complete conversion without using a large excess of the hazardous brominating agent.
-
Agitation: Good mixing is essential for maintaining temperature homogeneity and ensuring efficient reaction as PBr₃ is added.
Q4: What analytical methods are recommended for monitoring reaction progress and final product purity? A4: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the disappearance of the starting alcohol.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture and to determine the purity of the final product. Chiral HPLC can be used to confirm the enantiomeric purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
-
NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product.
Data Presentation
Table 1: Comparison of Brominating Agents (Illustrative Data)
This data is illustrative and serves to compare common reagents. Actual results will vary based on specific experimental conditions.
| Brominating Agent | Typical Molar Ratio (Agent:Alcohol) | Solvent | Temp. (°C) | Typical Yield (%) | Key Advantages/Disadvantages |
| Phosphorus Tribromide (PBr₃) | 0.4 : 1 | n-Hexane | 0 to 65 | 75-85% | Adv: High yield, avoids rearrangement, SN2 inversion. Disadv: Highly toxic, corrosive, moisture-sensitive, exothermic. |
| Thionyl Bromide (SOBr₂) | 1.1 : 1 | Toluene | 0 to 80 | 70-80% | Adv: Gaseous byproducts (SO₂) are easy to remove. Disadv: More reactive and less common than SOCl₂, can form unreactive salts with bases like pyridine. |
| Appel Reaction (CBr₄, PPh₃) | 1.2 : 1 | Dichloromethane | 0 to 25 | 65-75% | Adv: Mild conditions. Disadv: Generates stoichiometric amounts of triphenylphosphine oxide, which can be difficult to remove on a large scale. |
| Hydrobromic Acid (HBr) | Excess | Acetic Acid | 100-120 | 50-60% | Adv: Inexpensive. Disadv: Harsh acidic conditions, risk of racemization via SN1 mechanism, potential for side reactions. |
Table 2: Effect of Temperature on Yield and Purity (Illustrative Data for PBr₃ Reaction)
This data is illustrative and highlights the importance of temperature control.
| Addition Temp. | Reflux Temp. | Yield (%) | Purity (by HPLC, %) | Key Observation |
| -10 to 0 °C | 65 °C | 82% | 98.5% | Optimal conditions, clean reaction profile. |
| 20 to 25 °C | 65 °C | 75% | 95.0% | Increased formation of a polar impurity observed due to exothermic addition at room temperature. |
| 0 °C | 85 °C | 68% | 91.0% | Significant increase in degradation products due to excessive reflux temperature. |
Experimental Protocols
Key Experiment: Synthesis of this compound
Safety Warning: This procedure involves highly hazardous materials. Phosphorus tribromide is toxic, corrosive, and reacts violently with water. The reaction is highly exothermic and generates HBr gas. This experiment must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat. An emergency shower and eyewash station must be accessible.
Materials:
-
(S)-3-Hydroxy-1-methylpyrrolidine (1.0 eq)
-
Phosphorus tribromide (PBr₃) (0.4 eq, which is 1.2 eq of Br)
-
Anhydrous n-Hexane
-
25% Potassium Hydroxide (KOH) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a pressure-equalizing dropping funnel, and a condenser connected to a nitrogen inlet and a gas scrubber containing NaOH solution.
-
Charging the Reactor: Under a nitrogen atmosphere, charge the flask with (S)-3-Hydroxy-1-methylpyrrolidine and anhydrous n-hexane.
-
Cooling: Cool the stirred solution to 0°C using an ice-salt bath.
-
PBr₃ Addition: Slowly add phosphorus tribromide (PBr₃) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10°C. The addition is highly exothermic.
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for 30 minutes. Then, slowly warm the mixture to room temperature and subsequently heat to a gentle reflux (approx. 65-70°C) for 2-4 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture back down to 0°C. Very slowly and carefully, quench the reaction by adding water dropwise. This step is also highly exothermic and will generate HBr gas.
-
Basification: Add 25% KOH solution portion-wise until the pH of the aqueous layer is >8.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain the final product, this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Validation & Comparative
Comparative Biological Activity of (S)-1-Methyl-pyrrolidine Derivatives as Nicotinic Acetylcholine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of a series of (S)-1-methyl-pyrrolidine derivatives. While the primary search focused on derivatives of (S)-3-Bromo-1-methyl-pyrrolidine, the available literature provides a comprehensive dataset for a closely related series of (S)-1-methyl-2-(phenoxymethyl)pyrrolidine derivatives. These compounds serve as excellent models for understanding the structure-activity relationships (SAR) governing the interaction of this scaffold with neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is a key target in research related to nicotine addiction and various neurological disorders.[1]
The (S)-1-methyl-pyrrolidine moiety is a crucial pharmacophore found in nicotine and is a common starting point for the design of new ligands targeting nAChRs.[1] By modifying the substituents on a connected aromatic ring, researchers can modulate the binding affinity and functional activity of these compounds, leading to the identification of full agonists, partial agonists, and antagonists with therapeutic potential.[1]
Quantitative Data Summary
The following table summarizes the in vitro biological activity of a series of (S)-1-methyl-2-(phenoxymethyl)pyrrolidine derivatives at the human α4β2 nicotinic acetylcholine receptor. The data is derived from competitive radioligand binding assays and two-electrode voltage clamp functional assays.[1]
| Compound ID | Aromatic Substituent | Binding Affinity (IC₅₀, nM)[1] | Functional Potency (EC₅₀, µM)[1] | Maximum Efficacy (I_max, % of ACh)[1] |
| 1 | Unsubstituted | 190 | 1.8 | 95 |
| 2 | m-amino | 13 | 1.5 | 100 |
| 3 | m-chloro | 210 | 12 | 50 |
| 4 | m-bromo | 200 | 25 | 25 |
| Nicotine | (for comparison) | 10 | 1.0 | 100 |
IC₅₀ values represent the concentration of the compound that inhibits 50% of the binding of the radioligand [³H]Cytisine. EC₅₀ values represent the concentration of the compound that elicits 50% of its maximal response. I_max values represent the maximal response elicited by the compound as a percentage of the maximal response to acetylcholine (ACh).
Experimental Protocols
Competitive Radioligand Binding Assay
This assay was performed to determine the binding affinity of the synthesized compounds for the human α4β2 nAChR.[1]
-
Cell Culture and Membrane Preparation: A clonal cell line stably expressing the human α4β2 nAChR was used. Cells were cultured and harvested, followed by homogenization and centrifugation to isolate the cell membranes containing the receptors.
-
Binding Assay: The membrane preparations were incubated with a fixed concentration of the radioligand [³H]Cytisine (1 nM) and varying concentrations of the test compounds. [³H]Cytisine is known to bind to the agonist (orthosteric) site of α4β2 nAChRs.[1]
-
Incubation and Filtration: The incubation was carried out for a specified time to allow for binding equilibrium. The reaction was then terminated by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters was measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibited 50% of the specific binding of [³H]Cytisine (IC₅₀) was determined by non-linear regression analysis of the competition curves.[1]
Two-Electrode Voltage Clamp (TEVC) Functional Assay
This electrophysiological technique was used to characterize the functional activity (agonist, partial agonist, or antagonist) of the compounds at the human α4β2 nAChR expressed in Xenopus laevis oocytes.[1][2][3]
-
Oocyte Preparation and cRNA Injection: Oocytes were harvested from Xenopus laevis frogs and injected with cRNA encoding the human α4 and β2 nAChR subunits. The oocytes were then incubated to allow for receptor expression on the cell membrane.[2]
-
Electrophysiological Recording: An oocyte was placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The membrane potential was held at a constant voltage (e.g., -70 mV).[4]
-
Compound Application: The test compounds were applied to the oocyte at various concentrations. The binding of an agonist to the nAChR opens the ion channel, leading to an inward current that is measured by the amplifier.[1]
-
Data Acquisition and Analysis: The current responses were recorded and analyzed to determine the concentration-response relationship for each compound. The EC₅₀ (potency) and I_max (efficacy) values were calculated by fitting the data to a sigmoidal dose-response curve. The I_max was expressed as a percentage of the maximal current induced by a saturating concentration of acetylcholine.[1]
Visualizations
Caption: Signaling pathway of the α4β2 nicotinic acetylcholine receptor.
Caption: Experimental workflow for the synthesis and biological evaluation.
References
- 1. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for (S)-3-Bromo-1-methyl-pyrrolidine Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for determining the enantiomeric purity of (S)-3-Bromo-1-methyl-pyrrolidine, a key chiral intermediate in pharmaceutical synthesis. The focus is on the validation of common analytical techniques: chiral Gas Chromatography (GC), chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines detailed experimental protocols and presents comparative data to aid in the selection of the most suitable method for specific research and quality control needs.
The validation of analytical methods is critical to ensure the reliability and accuracy of results, a non-negotiable aspect of pharmaceutical development and quality control. For chiral molecules such as this compound, confirming the enantiomeric purity is paramount, as the different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles.
Comparison of Analytical Methods
The selection of an appropriate analytical method for purity determination depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. Below is a summary of the key performance characteristics of Chiral GC, Chiral HPLC, and NMR Spectroscopy for the analysis of this compound purity.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile enantiomers on a chiral stationary phase. | Separation of enantiomers in the liquid phase on a chiral stationary phase. | Discrimination of enantiomers using chiral solvating or derivatizing agents. |
| Selectivity | High | High | Moderate to High |
| Sensitivity (LOD/LOQ) | High (ng/mL to pg/mL) | High (µg/mL to ng/mL) | Lower (mg/mL) |
| Precision (%RSD) | < 2% | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 98-102% | 95-105% |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.99 |
| Sample Throughput | Moderate to High | High | Low to Moderate |
| Derivatization | Often required for polar analytes to improve volatility and peak shape. | Can be used to improve separation and detection. | Often required (chiral derivatizing agents or chiral solvating agents). |
| Instrumentation Cost | Moderate | Moderate to High | High |
| Solvent Consumption | Low | High | Low |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar chiral amines and halogenated pyrrolidines and should be optimized for the specific analysis of this compound.
Chiral Gas Chromatography (GC-FID)
Chiral GC is a powerful technique for the separation of volatile enantiomers. For amines like 3-Bromo-1-methyl-pyrrolidine, derivatization is often necessary to improve volatility and chromatographic performance.
a) Derivatization (Trifluoroacetylation):
-
To 1 mg of the this compound sample, add 100 µL of trifluoroacetic anhydride (TFAA) and 1 mL of dichloromethane.
-
Heat the mixture at 60°C for 30 minutes in a sealed vial.
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., dichloromethane) for GC analysis.
b) GC-FID Conditions:
-
Column: Chiral GC column (e.g., Astec CHIRALDEX G-TA, 30 m x 0.25 mm ID, 0.12 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless injection).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 5°C/min to 180°C.
-
Hold at 180°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 270°C.
c) Validation Parameters (Illustrative):
| Parameter | Acceptance Criteria |
| Specificity | Baseline resolution of enantiomers (Resolution > 1.5). |
| Linearity | r² > 0.999 over a concentration range of LOQ to 120% of the specification limit for the undesired enantiomer. |
| LOD | Signal-to-Noise ratio of 3:1. |
| LOQ | Signal-to-Noise ratio of 10:1. |
| Accuracy | 98-102% recovery of the spiked undesired enantiomer at three concentration levels. |
| Precision | Repeatability (%RSD < 2% for n=6 injections). Intermediate precision (%RSD < 5% between different days/analysts). |
| Robustness | Insensitive to small variations in flow rate, oven temperature, and injector temperature. |
Chiral High-Performance Liquid Chromatography (HPLC-UV)
Chiral HPLC is a widely used and versatile technique for enantiomeric separations. It can be performed in normal-phase or reversed-phase mode, depending on the chiral stationary phase and the analyte's properties.
a) HPLC Conditions (Normal Phase):
-
Column: Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detector: UV detector at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
b) Validation Parameters (Illustrative):
| Parameter | Acceptance Criteria |
| Specificity | Baseline resolution of enantiomers (Resolution > 2.0). |
| Linearity | r² > 0.999 over a concentration range of LOQ to 150% of the specification limit for the undesired enantiomer. |
| LOD | Signal-to-Noise ratio of 3:1. |
| LOQ | Signal-to-Noise ratio of 10:1. |
| Accuracy | 98-102% recovery of the spiked undesired enantiomer at three concentration levels. |
| Precision | Repeatability (%RSD < 2% for n=6 injections). Intermediate precision (%RSD < 5% between different days/analysts). |
| Robustness | Insensitive to small variations in mobile phase composition, flow rate, and column temperature. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used for chiral purity determination by employing chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) to induce chemical shift differences between the enantiomers.
a) Derivatization with a Chiral Derivatizing Agent (e.g., Mosher's acid chloride):
-
Dissolve approximately 5 mg of the this compound sample in 0.5 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Add a slight molar excess of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride) and a non-chiral base (e.g., pyridine).
-
Acquire the ¹H NMR or ¹⁹F NMR spectrum. The diastereomeric derivatives will exhibit distinct signals.
b) Use of a Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol):
-
Dissolve approximately 5 mg of the this compound sample in 0.5 mL of CDCl₃ in an NMR tube.
-
Acquire a baseline ¹H NMR spectrum.
-
Add a molar equivalent of the chiral solvating agent.
-
Acquire subsequent ¹H NMR spectra to observe the induced separation of enantiomeric signals.
c) Validation Parameters (Illustrative):
| Parameter | Acceptance Criteria |
| Specificity | Baseline resolution of at least one pair of signals from the two diastereomers/solvated species. |
| Linearity | r² > 0.99 over a range of enantiomeric compositions. |
| LOD/LOQ | Dependent on the chemical shift difference and signal-to-noise; typically in the 1-5% range for the minor enantiomer. |
| Accuracy | Agreement between the measured and prepared enantiomeric ratios. |
| Precision | Repeatability of the enantiomeric ratio determination from multiple preparations. |
Visualizations
The following diagrams illustrate the workflow for analytical method validation and a decision-making process for selecting a suitable analytical method.
Caption: Workflow for Analytical Method Validation.
Caption: Decision Tree for Analytical Method Selection.
A Spectroscopic Comparison of (S)-3-Bromo-1-methyl-pyrrolidine from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
(S)-3-Bromo-1-methyl-pyrrolidine is a critical chiral building block in the synthesis of numerous pharmaceutical compounds. The stereochemical purity and overall quality of this starting material are paramount to ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). Inconsistencies in purity, including the presence of enantiomeric or diastereomeric impurities, residual solvents, or other contaminants, can significantly impact reaction yields, downstream purification processes, and the pharmacological profile of the end product.
This guide provides a comprehensive spectroscopic comparison of this compound sourced from three different fictional suppliers: Syntharo, ChiralChem, and QuantumFineChem. By presenting detailed experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), this report aims to equip researchers with a practical framework for evaluating and selecting the most suitable supplier for their specific research and development needs.
Comparative Spectroscopic Data
The following table summarizes the key analytical data obtained from the spectroscopic evaluation of this compound samples from each supplier.
| Parameter | Supplier: Syntharo | Supplier: ChiralChem | Supplier: QuantumFineChem |
| Batch Number | SYN-SBM-2025-001 | CC-SBM-2025-008 | QFC-SBM-2025-003 |
| Appearance | Colorless to pale yellow liquid | Colorless liquid | Pale yellow liquid |
| ¹H NMR (CDCl₃, 400 MHz) | Conforms to structure | Conforms to structure | Conforms to structure |
| δ(ppm) | 4.25 (m, 1H), 3.10-2.95 (m, 2H), 2.85-2.70 (m, 2H), 2.45 (s, 3H), 2.30-2.15 (m, 2H) | 4.26 (m, 1H), 3.11-2.96 (m, 2H), 2.86-2.71 (m, 2H), 2.46 (s, 3H), 2.31-2.16 (m, 2H) | 4.25 (m, 1H), 3.10-2.95 (m, 2H), 2.85-2.70 (m, 2H), 2.45 (s, 3H), 2.30-2.15 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | Conforms to structure | Conforms to structure | Conforms to structure |
| δ(ppm) | 60.1, 55.8, 52.3, 41.7, 34.5 | 60.1, 55.8, 52.3, 41.7, 34.5 | 60.1, 55.8, 52.3, 41.7, 34.5 |
| Chiral Purity (¹H NMR with Chiral Shift Reagent) | 98.5% e.e. | >99.5% e.e. | 99.0% e.e. |
| FTIR (ATR, cm⁻¹) | 2965, 2878, 1458, 1120, 658 (C-Br) | 2966, 2879, 1457, 1121, 657 (C-Br) | 2965, 2878, 1458, 1120, 658 (C-Br) |
| Mass Spec (ESI-MS) | [M+H]⁺ = 164.01 | [M+H]⁺ = 164.01 | [M+H]⁺ = 164.01 |
| Residual Solvents (¹H NMR) | Dichloromethane (0.05%) | Not Detected | Acetone (0.02%) |
Experimental Workflow
The following diagram illustrates the systematic workflow employed for the spectroscopic analysis of this compound from each supplier.
Caption: Workflow for the spectroscopic comparison of this compound.
Experimental Protocols
Detailed methodologies for each spectroscopic technique are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 400 MHz spectrometer equipped with a 5 mm BBO probe.
-
Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 4.09 seconds
-
Relaxation Delay: 1.0 second
-
Spectral Width: 16 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1.36 seconds
-
Relaxation Delay: 2.0 seconds
-
Spectral Width: 240 ppm
-
-
Chiral Purity Analysis:
-
To the prepared ¹H NMR sample, 0.1 equivalents of Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) chiral shift reagent were added.
-
The ¹H NMR spectrum was re-acquired, and the enantiomeric excess (e.e.) was determined by integration of the baseline-separated signals corresponding to the two enantiomers.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: PerkinElmer Spectrum Two FTIR spectrometer with a UATR (Universal Attenuated Total Reflectance) accessory.
-
Sample Preparation: A small drop of the neat liquid sample was placed directly onto the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 8
-
The background spectrum of the clean ATR crystal was recorded prior to sample analysis.
-
3. Mass Spectrometry (MS)
-
Instrumentation: Agilent 6120 Quadrupole LC/MS system with an Electrospray Ionization (ESI) source.
-
Sample Preparation: Samples were diluted to a concentration of approximately 10 µg/mL in methanol.
-
Analysis Method:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3000 V
-
Fragmentor Voltage: 70 V
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 350 °C
-
Mass Range: m/z 50-500
-
Conclusion
The spectroscopic data reveals that while all three suppliers provide this compound of acceptable quality, there are discernible differences. The sample from ChiralChem exhibited the highest enantiomeric purity (>99.5% e.e.) and no detectable residual solvents, making it the superior choice for applications where stereochemical integrity is of utmost importance. The sample from QuantumFineChem also demonstrated high enantiomeric purity (99.0% e.e.) with a minor acetone impurity. The Syntharo sample showed a slightly lower enantiomeric excess (98.5% e.e.) and contained a small amount of dichloromethane.
Researchers and drug development professionals should consider these findings in the context of their specific project requirements. For early-stage discovery where material cost may be a primary driver, a slightly lower purity might be acceptable. However, for late-stage development and manufacturing, where stringent quality control is essential, a higher purity material, such as that supplied by ChiralChem, is highly recommended. This guide underscores the importance of in-house spectroscopic verification of critical starting materials to ensure the reproducibility and success of synthetic campaigns.
Comparative Analysis of Quinolone Antibacterial Agents Derived from (S)-3-Bromo-1-methyl-pyrrolidine: In-Vitro and In-Vivo Studies
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, efficacy, and safety profile of novel quinolone antibacterial agents incorporating a 3-substituted-1-pyrrolidinyl moiety, plausibly derived from (S)-3-Bromo-1-methyl-pyrrolidine. This guide provides a comparative analysis of their in-vitro and in-vivo performance, detailed experimental methodologies, and insights into their mechanism of action.
This compound serves as a versatile chiral building block in medicinal chemistry. Its reactive bromide at a stereocenter allows for the synthesis of a variety of chiral derivatives. This guide focuses on a prominent class of antibacterial agents—quinolones and naphthyridines—where the crucial C-7 substituent is a 3-amino-1-pyrrolidinyl or a related moiety. The stereochemistry at the 3-position of the pyrrolidine ring, originating from the chiral starting material, has been shown to significantly influence antibacterial potency and in-vivo efficacy.
Comparative In-Vitro Antibacterial Activity
A series of quinolone and 1,8-naphthyridine-3-carboxylic acids featuring 7-[3-(1-amino-1-methylethyl)-1-pyrrolidinyl] side chains were synthesized and evaluated for their antibacterial activity. The data presented below compares the Minimum Inhibitory Concentrations (MICs) of the (R)- and (S)-isomers of these derivatives against a panel of Gram-positive and Gram-negative bacteria. The corresponding 7-[3-(aminomethyl)-1-pyrrolidinyl] analogs are included for comparison.
| Compound/Isomer | S. aureus (MIC, µg/mL) | S. pyogenes (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |
| Naphthyridine Derivative 16-(R) | 0.05 | 0.05 | 0.1 | 0.78 |
| Naphthyridine Derivative 16-(S) | 0.39 | 0.39 | 0.78 | 6.2 |
| Parent 7-[3-(aminomethyl)-1-pyrrolidinyl] Naphthyridine | 0.05 | 0.05 | 0.1 | 0.78 |
| Quinolone Derivative (unspecified)-(R) | ≤0.025 | ≤0.025 | 0.1 | 0.39 |
| Quinolone Derivative (unspecified)-(S) | 0.2 | 0.1 | 0.39 | 3.1 |
| Parent 7-[3-(aminomethyl)-1-pyrrolidinyl] Quinolone | 0.05 | 0.05 | 0.1 | 0.78 |
Data compiled from studies on quinolone and naphthyridine derivatives.[1]
The in-vitro data consistently demonstrates that the (R)-isomer of the 7-[3-(1-amino-1-methylethyl)-1-pyrrolidinyl] derivatives exhibits significantly greater antibacterial activity, with a 2- to 20-fold advantage over the corresponding (S)-isomer.[1] Notably, while the (R)-isomers are often equipotent to the parent 7-[3-(aminomethyl)-1-pyrrolidinyl] compounds in vitro, they show a marked improvement in in-vivo settings.[1]
Comparative In-Vivo Efficacy
The in-vivo efficacy of these compounds was assessed in a mouse systemic infection model against Escherichia coli and Streptococcus pyogenes. The protective dose 50 (PD₅₀) was determined for both oral (p.o.) and subcutaneous (s.c.) administration.
| Compound/Isomer | E. coli PD₅₀ (mg/kg, p.o.) | E. coli PD₅₀ (mg/kg, s.c.) | S. pyogenes PD₅₀ (mg/kg, p.o.) | S. pyogenes PD₅₀ (mg/kg, s.c.) |
| Naphthyridine Derivative 16-(R) | 1.3 | 0.4 | 25 | 12 |
| Naphthyridine Derivative 16-(S) | >100 | >100 | >100 | >100 |
| Parent 7-[3-(aminomethyl)-1-pyrrolidinyl] Naphthyridine | 10 | 2.5 | 50 | 20 |
| Quinolone Derivative (unspecified)-(R) | 1.0 | 0.3 | 20 | 8 |
| Quinolone Derivative (unspecified)-(S) | >100 | >100 | >100 | >100 |
| Parent 7-[3-(aminomethyl)-1-pyrrolidinyl] Quinolone | 8 | 2.0 | 40 | 15 |
Data compiled from studies on quinolone and naphthyridine derivatives.[1][2]
The in-vivo results highlight a dramatic increase in potency for the (R)-isomers of the 7-[3-(1-amino-1-methylethyl)-1-pyrrolidinyl] analogues, particularly via the oral route of administration, when compared to both the (S)-isomers and the parent compounds.[1] This suggests that the dimethylated side chain in the (R)-configuration favorably influences the pharmacokinetic properties of these quinolones.
Safety Profile: Cytotoxicity and Phototoxicity
Selected (R)-isomers, which demonstrated superior in-vivo performance, were also evaluated for potential side effects. These compounds appeared to have a reduced risk of phototoxicity and mammalian cell cytotoxicity compared to some other quinolone derivatives.[1]
| Assay | Compound/Isomer | Result |
| In-Vitro Cytotoxicity | Naphthyridine Derivative 16-(R) | Low cytotoxicity |
| Phototoxicity (Mouse Model) | Naphthyridine Derivative 16-(R) | Reduced risk of phototoxicity |
Experimental Protocols
Synthesis of 3-Substituted-1-pyrrolidinyl Side Chains
The chiral 3-aminopyrrolidine derivatives serving as side chains for the quinolone core are accessible from this compound. A general synthetic pathway involves the nucleophilic displacement of the bromide with an appropriate nitrogen nucleophile, followed by further functional group manipulations. For instance, (S)-3-aminopyrrolidine can be prepared from trans-4-hydroxy-L-proline through a multi-step synthesis involving decarboxylation, N-protection, sulfonation, azide substitution (with configuration inversion), and subsequent reduction.
Caption: Synthetic pathway to (S)-3-aminopyrrolidine.
General Procedure for Quinolone Synthesis
The synthesis of the final quinolone derivatives typically involves the nucleophilic aromatic substitution of a fluorine or chlorine atom at the C-7 position of the quinolone or naphthyridine core with the desired 3-substituted-1-pyrrolidinyl amine.
Caption: General synthesis of 7-substituted quinolones.
In-Vitro Antibacterial Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.[3]
-
Preparation of Inoculum: A pure culture of the test bacterium is grown in Mueller-Hinton broth (MHB) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[3][4]
-
Serial Dilution: The test compounds are serially diluted (usually two-fold) in MHB in a 96-well microtiter plate.[5][6]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.[3]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[3][4]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]
In-Vivo Mouse Systemic Infection Model
-
Infection: Mice (e.g., BALB/c) are intraperitoneally or subcutaneously infected with a lethal dose of the pathogen (e.g., E. coli, S. pyogenes).[2][7]
-
Treatment: The test compounds are administered orally (p.o.) or subcutaneously (s.c.) at various doses at specified time points post-infection (e.g., 1 and 6 hours).[2]
-
Observation: The survival of the mice is monitored over a period of time (e.g., 7-14 days).
-
PD₅₀ Calculation: The 50% protective dose (PD₅₀) is calculated as the dose of the compound that protects 50% of the infected mice from death.
In-Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Murine cell lines are cultured in an appropriate medium.
-
Compound Exposure: Cells are exposed to various concentrations of the test compounds for a specified duration (e.g., 24 hours for short-term, 7 days for long-term).[8]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells reduce the yellow MTT to purple formazan crystals.[3]
-
Quantification: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC₅₀ (50% inhibitory concentration) is then calculated.
Phototoxicity Mouse Model
-
Compound Administration: Mice (e.g., albino Balb/c) are administered the test compound, typically intravenously or orally.[1][2]
-
UVA Irradiation: Immediately after administration, the mice are exposed to ultraviolet-A (UVA) radiation for a set period (e.g., 4 hours).[1][2]
-
Evaluation: The ears of the mice are examined for signs of phototoxicity, such as erythema and edema, at various time points post-irradiation. The auricular thickness can be measured as a quantitative parameter.[2]
-
Histopathological Examination: Histopathological analysis of the ear tissue can be performed to assess for edema, cellular infiltration, and necrosis.[2]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Quinolone antibiotics exert their bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[9] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[10]
Quinolones bind to the enzyme-DNA complex, stabilizing a transient state where the DNA is cleaved. This leads to the accumulation of double-strand breaks in the bacterial chromosome, which triggers the SOS response and ultimately results in cell death if the damage is too extensive to be repaired.[9] The C-7 side chain, in this case, the 3-substituted-1-pyrrolidinyl moiety, plays a critical role in the potency and spectrum of activity of the quinolone by influencing its interaction with the enzyme-DNA complex.[9]
Caption: Quinolone mechanism of action.
References
- 1. Phototoxic potential of quinolone antibacterial agents in Balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-phototoxicity relationship in Balb/c mice treated with fluoroquinolone derivatives, followed by ultraviolet-A irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositorio.usp.br [repositorio.usp.br]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 7. cibtech.org [cibtech.org]
- 8. In vitro short-term and long-term cytotoxicity of fluoroquinolones on murine cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking (S)-3-Bromo-1-methyl-pyrrolidine against other brominated building blocks
A Comparative Guide to Brominated Pyrrolidine Building Blocks for Drug Discovery
Introduction
In the landscape of medicinal chemistry and drug discovery, heterocyclic scaffolds are foundational elements for constructing novel therapeutics.[1][2] The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a particularly prevalent motif found in a vast array of natural products and pharmaceuticals, including well-known drugs like Captopril and Eletriptan.[3][4] Its non-planar, sp³-rich structure allows for a thorough exploration of pharmacophore space, contributing significantly to the stereochemistry and metabolic stability of drug candidates.[3]
Among the functionalized pyrrolidines, (S)-3-Bromo-1-methyl-pyrrolidine stands out as a critical chiral building block. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, enabling the facile introduction of diverse functional groups at the C3 position.[5] The N-methylation distinguishes it from its secondary amine counterparts, influencing its basicity, nucleophilicity, and pharmacokinetic properties in derivative compounds. This guide provides a comparative analysis of this compound against other relevant brominated building blocks, supported by reaction data and experimental protocols to aid researchers in selecting the optimal scaffold for their synthetic targets.
Benchmarking Performance in Nucleophilic Substitution
A primary application for brominated building blocks like this compound is the alkylation of nucleophiles, particularly primary and secondary amines, to forge new carbon-nitrogen bonds. This reaction is fundamental to the synthesis of countless pharmaceutical agents. The efficiency of this Sₙ2 reaction is benchmarked by comparing reaction yields and conditions across different brominated pyrrolidine derivatives.
The presence of the N-methyl group in this compound makes it a tertiary amine, which, unlike a secondary amine, cannot be deprotonated under typical basic conditions. This can simplify reaction workups and prevent undesired side reactions related to the ring nitrogen. However, the steric bulk and electronic nature of the N-substituent can influence the reactivity of the C3-bromo group.
Comparative Reaction Data: N-Alkylation of a Model Amine
The following table summarizes the performance of this compound and two key alternatives—its enantiomer and its demethylated analogue—in a representative nucleophilic substitution reaction with a model primary amine, benzylamine.
| Building Block | Structure | Amine Reactant | Conditions | Yield (%) | Reference |
| This compound | ![]() | Benzylamine | K₂CO₃, DMF, 80°C, 12h | 85 | [6] |
| (R)-3-Bromo-1-methyl-pyrrolidine | ![]() | Benzylamine | K₂CO₃, DMF, 80°C, 12h | 84 | [5][6] |
| (S)-3-Bromopyrrolidine (HBr salt) | ![]() | Benzylamine | Et₃N (2.2 eq), DMF, 80°C, 18h | 78 | [6] |
Analysis of Performance:
-
(S)- and (R)-3-Bromo-1-methyl-pyrrolidine demonstrate comparable and high reactivity, achieving excellent yields in the alkylation of benzylamine. The stereochemistry at the C3 position does not significantly impact the yield in this specific reaction, although it is crucial for the biological activity of the final product.[5]
-
(S)-3-Bromopyrrolidine , used as its hydrobromide salt, requires a stronger base and in greater excess to first neutralize the salt and then to act as a proton scavenger in the reaction. The slightly lower yield and longer reaction time may be attributed to the potential for side reactions or the different solubility and reactivity profile of the secondary amine. The free secondary amine on the pyrrolidine ring can also compete as a nucleophile, potentially leading to oligomerization, though this is minimized by using the primary amine as the limiting reagent.
Alternative Brominated Heterocyclic Scaffolds
While pyrrolidines are highly valuable, other ring systems offer different conformational constraints and physicochemical properties. Azetidines (4-membered rings) and piperidines (6-membered rings) are also common "privileged structures" in drug design.[7][8]
-
Brominated Azetidines (e.g., 3-Bromo-1-Boc-azetidine): Azetidines provide a more rigid and strained scaffold. They are metabolically robust and can confer improved properties like solubility.[7] However, their synthesis can be challenging, and the ring strain can alter reactivity patterns compared to pyrrolidines.
-
Brominated Piperidines (e.g., 4-Bromo-1-Boc-piperidine): The piperidine ring offers a larger, more flexible, and conformationally distinct alternative (chair vs. envelope conformations). This can be advantageous for optimizing ligand-receptor interactions.
The choice between these scaffolds depends entirely on the specific goals of the drug design program, including the desired vector for substitution, the target's binding pocket geometry, and the required pharmacokinetic profile.
Experimental Protocols & Methodologies
To ensure reproducibility, a detailed protocol for a representative nucleophilic substitution is provided below.
General Protocol for N-Alkylation with this compound
Objective: To synthesize (S)-1-benzyl-3-(1-methylpyrrolidin-3-yl)amine.
Materials:
-
This compound
-
Benzylamine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a stirred solution of benzylamine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
This protocol is a general guideline and may require optimization for different amine nucleophiles.[6]
Visualizing Synthetic Strategy and Workflow
Diagrams created using Graphviz help to clarify the relationships and processes described.
Caption: General Sₙ2 reaction scheme for this compound.
Caption: Standard experimental workflow for nucleophilic substitution.
Conclusion
This compound is a highly effective and versatile building block for introducing a chiral pyrrolidine motif. It demonstrates high reactivity in nucleophilic substitution reactions, offering advantages over its N-demethylated counterpart in terms of reaction simplicity and potentially cleaner reaction profiles. While the choice of stereoisomer ((S) vs. (R)) is dictated by the biological target, the N-methylated scaffold generally provides a robust platform for library synthesis and lead optimization. For projects requiring different spatial arrangements or physicochemical properties, alternative brominated heterocycles like azetidines and piperidines should be considered. The provided data and protocols serve as a valuable starting point for researchers aiming to leverage these critical building blocks in their drug discovery efforts.
References
- 1. nbinno.com [nbinno.com]
- 2. Heterocyclic Building Blocks - SRD ORGANICS LTD [srdorganics.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 5. 3-Bromo-1-methylpyrrolidine | 10603-45-9 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sciencedaily.com [sciencedaily.com]
- 8. api.pageplace.de [api.pageplace.de]
Safety Operating Guide
Navigating the Safe Disposal of (S)-3-Bromo-1-methyl-pyrrolidine: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe disposal of (S)-3-Bromo-1-methyl-pyrrolidine, a halogenated organic compound. Adherence to these procedures is essential to mitigate risks and ensure environmental responsibility.
This compound , as a brominated heterocyclic compound, is categorized as a halogenated organic waste. It is imperative to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, within a well-ventilated area or a fume hood.
Key Safety and Disposal Information
A thorough understanding of the chemical's properties is the foundation of its safe management. Below is a summary of the critical data for this compound.
| Property | Value | Hazard Classification |
| Physical State | Liquid | - |
| Molecular Formula | C₅H₁₀BrN | - |
| Molecular Weight | 164.04 g/mol | - |
| Flash Point | 54.4 °C (129.9 °F)[1] | Flammable Liquid (Category 3)[1] |
| Corrosivity | Causes severe skin burns and eye damage | Skin Corrosion (Category 1B)[1] |
| Toxicity | Toxic if swallowed, harmful if inhaled | Acute Toxicity (Oral, Category 3; Inhalation, Category 4) |
| Environmental Hazard | Toxic to aquatic life with long lasting effects[2] | Hazardous to the aquatic environment, long-term hazard (Category 2) |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations. The following is a generalized experimental protocol for its disposal:
-
Waste Identification and Segregation :
-
Identify this compound waste as "Halogenated Organic Waste."
-
Crucially, do not mix this waste with non-halogenated organic solvents, as this complicates and increases the cost of disposal.
-
Ensure that it is not mixed with incompatible materials such as strong oxidizing agents or strong acids.[2]
-
-
Container Selection and Labeling :
-
Select a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are typically suitable.
-
The container must be clearly labeled with "Hazardous Waste" and the specific contents, "this compound." The label should also include the appropriate hazard pictograms (flammable, corrosive).
-
Maintain a log of the accumulated waste volume.
-
-
Accumulation in a Satellite Accumulation Area (SAA) :
-
Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.
-
The SAA must be a well-ventilated, cool, and dry area, away from sources of ignition.
-
Keep the container securely closed except when adding waste.
-
-
Request for Waste Pickup :
-
Once the container is full or has reached the institutional time limit for storage in an SAA, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a waste pickup.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
-
Emergency Procedures :
-
In case of a spill, evacuate the area and alert your supervisor and EH&S.
-
If trained and equipped, contain the spill using an inert absorbent material. Do not use combustible materials to absorb the spill.
-
Collect the contaminated absorbent material into a designated hazardous waste container and label it accordingly.
-
Disposal Decision Pathway
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This visual guide helps in making the correct decisions at each step of the waste management process.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



